molecular formula C18H41NO7S B12736291 Triethanolamine lauryl ether sulfate CAS No. 27028-82-6

Triethanolamine lauryl ether sulfate

Cat. No.: B12736291
CAS No.: 27028-82-6
M. Wt: 415.6 g/mol
InChI Key: ALOVPZWOOLXQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethanolamine Lauryl Ether Sulfate (TLES) is an anionic surfactant of significant interest in scientific research and industrial formulation development. Its structure consists of a lauryl-based hydrophobic tail, a sulfate-based anionic hydrophilic head, and a triethanolamine neutralizing cation, which collectively confer excellent foaming, cleansing, and emulsifying properties . This compound is characterized by its high foaming capacity and its action as a viscosity modifier in aqueous solutions, making it a subject of study in the optimization of product rheology . With a naturally near-neutral pH, it is often noted for its mildness and is a relevant agent in research focused on developing formulations for sensitive skin, such as in children's shampoos and gentle cleansers . Its mechanism of action involves reducing surface tension, which allows for the effective emulsification and removal of oils, dirt, and other impurities from various surfaces . Primary research and development applications span several sectors. In the detergent industry, it is studied for its efficacy in liquid soaps, shampoos, and dishwashing liquids . For cosmetic and personal care R&D, it functions as a key surfactant and emulsifier in shampoos, shower gels, creams, and lotions, where it aids in the stabilization of formulations and ensures the uniform distribution of ingredients . Its use extends to the pharmaceutical industry as an emulsifier and compounding agent in topical drug formulations . Furthermore, its utility is explored in specialized fields including textile processing as a wetting agent, in agriculture to enhance the efficacy of agrochemicals, and in polymer science for emulsion polymerization . Researchers value TLES for its biodegradable and environmentally friendly profile compared to harsher surfactants . It is typically supplied as a light yellow viscous liquid with an active substance content of approximately 30% to 40% . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research and formulation development. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

27028-82-6

Molecular Formula

C18H41NO7S

Molecular Weight

415.6 g/mol

IUPAC Name

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid

InChI

InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4)

InChI Key

ALOVPZWOOLXQEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O

Origin of Product

United States

Synthesis and Manufacturing Methodologies

Reaction Pathways and Process Chemistry

The traditional synthesis of TLES involves three primary chemical reactions. It starts with the ethoxylation of a fatty alcohol, followed by the sulfation of the ethoxylated alcohol, and concludes with neutralization using triethanolamine (B1662121). youtube.com

Sulfation is a critical step that introduces the sulfate (B86663) group to the molecule, forming a carbon-oxygen-sulfur bond. chemithon.com This process converts a fatty alcohol ethoxylate into an alcohol ether sulfuric acid. chemithon.comenviro.wiki The choice of sulfating agent is crucial as it impacts reaction conditions and byproducts.

Sulfur Trioxide (SO₃): Gaseous sulfur trioxide, often diluted with dry air, is a common reagent for sulfating fatty alcohol ethoxylates. google.comresearchgate.net The reaction is highly exothermic and rapid, necessitating careful control of temperature to prevent charring and the formation of undesirable byproducts like 1,4-dioxane (B91453). chemithon.comgoogle.com Modern industrial processes often utilize continuous thin-film reactors to manage the intense heat of reaction and ensure a high-quality product. researchgate.net The reaction mechanism is an electrophilic addition where the SO₃ molecule attacks the oxygen of the alcohol group. enviro.wiki

Reaction with Sulfur Trioxide: R(OC₂H₄)ₙOH + SO₃ → R(OC₂H₄)ₙOSO₃H wikipedia.org

Chlorosulfonic Acid (HSO₃Cl): Chlorosulfonic acid is another effective reagent for the sulfation of alcohols and their ethoxylates. chemithon.compageplace.de The reaction proceeds stoichiometrically and releases hydrogen chloride (HCl) gas as a byproduct, which must be removed from the reaction vessel. youtube.comchemithon.comgoogle.com Sulfation with chlorosulfonic acid can be performed without the degradation or discoloration that can sometimes occur with sulfur trioxide. pageplace.de The process can be carried out in batches, typically at temperatures between 25-30°C under a vacuum. youtube.comyoutube.com

Reaction with Chlorosulfonic Acid: R(OC₂H₄)ₙOH + HSO₃Cl → R(OC₂H₄)ₙOSO₃H + HCl wikipedia.org

Table 1: Comparison of Sulfating Reagents

ReagentProcess TypeKey CharacteristicsByproductSource(s)
Sulfur Trioxide (SO₃)Continuous (typically)Highly exothermic and rapid; requires precise temperature control.None directly from the sulfation reaction itself. chemithon.comgoogle.comresearchgate.net
Chlorosulfonic Acid (HSO₃Cl)Batch or ContinuousRapid and stoichiometric; less prone to causing discoloration.Hydrogen Chloride (HCl) gas. chemithon.compageplace.degoogle.com

The first step in the synthesis is the ethoxylation of a long-chain fatty alcohol, typically dodecyl alcohol (also known as lauryl alcohol). chemger.comresearchgate.net This chemical reaction adds ethylene (B1197577) oxide to the alcohol, creating an alcohol ethoxylate. youtube.com The process is crucial as the introduction of ethylene oxide units makes the resulting surfactant more hydrophilic. psgraw.com

The reaction is typically carried out in a semi-batch or continuous reactor under an inert atmosphere to prevent the risk of explosion due to the high reactivity of ethylene oxide. researchgate.netrsdjournal.org The process is highly exothermic, requiring strict control over temperature and pressure. wikipedia.orgrsdjournal.org A basic catalyst, most commonly potassium hydroxide (B78521) (KOH), is used to initiate the reaction. wikipedia.orgyoutube.com

Controlling the number of ethylene oxide units (the degree of ethoxylation) is a significant challenge. wikipedia.org The reaction can be difficult to control, often resulting in a product with a range of ethoxy chain lengths rather than a single, uniform product. wikipedia.org However, the use of more advanced catalysts can allow for the production of narrow-range ethoxylates. wikipedia.org

Table 2: Typical Industrial Parameters for Dodecyl Alcohol Ethoxylation

ParameterTypical Value/RangeSignificanceSource(s)
Starting MaterialDodecyl Alcohol (Lauryl Alcohol)The hydrophobic backbone of the surfactant. chemger.comresearchgate.net
ReagentEthylene Oxide (EO)Adds hydrophilic ether groups. youtube.com
CatalystPotassium Hydroxide (KOH)Initiates the ethoxylation reaction. wikipedia.orggoogle.com
Reaction Temperature155°C to 180°CControls reaction rate; must be managed to prevent runaway reactions. wikipedia.orggoogle.com
Reaction Pressure1 to 4 barMaintained to keep reactants in the desired phase and control the reaction. wikipedia.orggoogle.com

The final step in the manufacturing process is the neutralization of the acidic lauryl ether sulfuric acid. rixinpec.com This is achieved by reacting it with an alkaline substance, in this case, triethanolamine (TEA). hztopchem.comintratec.us

Neutralization Reaction: R(OC₂H₄)ₙOSO₃H + N(CH₂CH₂OH)₃ → R(OC₂H₄)ₙOSO₃⁻H⁺N(CH₂CH₂OH)₃

Green Chemistry Principles and Sustainable Synthesis

In response to a growing demand for environmentally friendly products, the chemical industry is exploring more sustainable methods for producing surfactants like TLES.

Research is ongoing to develop more efficient and environmentally sound manufacturing processes. youtube.com This includes exploring alternative sulfation agents that are milder and produce fewer hazardous byproducts. For instance, sulfamic acid is a mild and specific sulfating reagent that can be used to produce ammonium (B1175870) neutralized alcohol ethoxylates directly, avoiding the need for a separate neutralization step and the handling of corrosive byproducts like HCl. chemithon.com Furthermore, process technologies such as the Ziegler process are noted for yielding a more selective product with fewer impurities, contributing to a cleaner production profile. chemger.com The goal of these efforts is to minimize waste, reduce energy consumption, and utilize safer chemical pathways. youtube.com

Life Cycle Assessment of Triethanolamine Lauryl Ether Sulfate Production

The environmental profile of this compound (TLES) production is evaluated through a "cradle-to-gate" Life Cycle Assessment (LCA), which analyzes impacts from raw material extraction to the finished product at the factory gate. researchgate.netnih.gov Key metrics in this assessment include Global Warming Potential (GWP), often expressed as a carbon footprint, and Primary Energy Demand (PED).

The choice of feedstock for the lauryl alcohol component is a determining factor in the environmental impact. ijsart.com Fatty alcohols can be derived from petrochemical sources or renewable oleochemicals like palm kernel or coconut oil. ijsart.commadebyrisch.co.za While plant-based sources might seem inherently more sustainable, they are associated with concerns of deforestation and land use changes. polymerchem.orgdiplomatacomercial.com Studies comparing the two have found that petrochemical-derived fatty alcohol can have a lower average greenhouse gas emission (~2.97 kg CO2e) compared to palm kernel oil-derived fatty alcohol (~5.27 kg CO2e). researchgate.netijsart.com However, responsible sourcing from certified suppliers can help mitigate the negative impacts associated with palm oil production. diplomatacomercial.com

Several cleaner production strategies have been proposed to improve the environmental performance of ether sulfate surfactants:

Alternative Sourcing: Utilizing synthetic lauryl alcohol or sourcing palm kernel oil from regions with more sustainable practices, such as Brazil, can alter the impact profile. researchgate.net

Renewable Energy: Generating thermal energy from biomass can reduce the reliance on fossil fuels. researchgate.net

Bio-based Ethylene Oxide: Synthesizing ethylene oxide from sugarcane-derived ethanol (B145695) is an alternative, though its high energy demand can sometimes offset the benefits. researchgate.net

Impact MetricValue (per ton of SLES 3EO)Key Contributing Factors
Global Warming Potential (GWP)1.87 t CO2eqFatty alcohol sulfate production (78.8%), PET packaging (12.2%). nih.gov
Primary Energy Demand (PED)71.7 GJEthylene oxide production, thermal energy generation. researchgate.net
Water Footprint5.4 L (per liter of detergent)Raw material procurement. nih.gov

Impurity Formation and Mitigation Strategies in Synthesis

The synthesis of TLES, particularly the ethoxylation and neutralization steps, can lead to the formation of undesirable byproducts. The most notable of these are 1,4-dioxane, a byproduct of ethoxylation, and N-nitrosamines, which can form from amine contaminants. polymerchem.orgdermaviduals.de

Mechanistic Studies of Nitrosamine (B1359907) Formation from Secondary Amine Contaminants

N-nitrosamines are a class of chemical compounds, many of which are considered probable human carcinogens, that can form in cosmetic products during manufacturing or storage. waters.comsfsafetyconsulting.com.br Their formation requires the presence of a nitrosatable amine and a nitrosating agent under suitable reaction conditions. sfsafetyconsulting.com.br

The primary pathway of concern for TLES involves the contamination of the raw material triethanolamine (TEA) with secondary amines, most commonly diethanolamine (B148213) (DEA). dermaviduals.decir-safety.org TEA is produced by the reaction of ethylene oxide with ammonia, and this process can also yield the secondary amine DEA and the primary amine monoethanolamine. If not sufficiently purified, the residual DEA in the TEA feedstock serves as a precursor for nitrosamine formation. dermaviduals.de

The mechanism involves the reaction of a secondary amine (like DEA) with a nitrosating agent. europa.eu Nitrosating agents can include nitrites (NO2-), nitrous acid (HNO2), or nitrogen oxides (like NO2), which may be present as impurities or from environmental exposure. dermaviduals.dewaters.com The reaction, known as nitrosation, typically occurs under acidic conditions (pH below 7). dermaviduals.desfsafetyconsulting.com.br In this environment, the secondary amine's nitrogen atom performs a nucleophilic attack on the nitrosating agent, leading to the formation of a stable N-nitrosamine, such as N-nitrosodiethanolamine (NDELA) from DEA. dermaviduals.deeuropa.eu While tertiary amines like TEA can also undergo nitrosation, the reaction rate is significantly slower and generally not a major concern in cosmetics. sfsafetyconsulting.com.breuropa.eu

Analytical Control and Minimization Techniques for Synthesis Byproducts

To ensure product quality and safety, manufacturers employ rigorous analytical controls and process optimization to minimize byproduct formation.

For 1,4-dioxane, a potential byproduct of the ethoxylation of lauryl alcohol, improved manufacturing processes such as vacuum stripping can effectively reduce its levels in the final product. polymerchem.org Regulatory bodies have set strict limits on the concentration of 1,4-dioxane in consumer products, compelling manufacturers to adopt these mitigation techniques. polymerchem.org

For nitrosamines, control strategies focus on both preventing their formation and detecting any trace amounts.

Raw Material Purity: The most effective mitigation strategy is to use high-purity raw materials with minimal levels of secondary amine contaminants. dermaviduals.de For instance, using TEA with a very low DEA content significantly reduces the potential for NDELA formation. cir-safety.org

Process Control: Avoiding conditions that favor nitrosation, such as highly acidic environments in the presence of nitrosating agents, is a key manufacturing practice. dermaviduals.de

Inhibitors: In some formulations, inhibitors can be added to scavenge nitrosating agents, though this is less common than controlling raw material purity.

Analytical Detection: Highly sensitive and selective analytical methods are required to detect and quantify trace levels of nitrosamine impurities. ijpsjournal.com The most common and effective techniques couple chromatography with mass spectrometry. ijpsjournal.comscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS: This is a preferred method for volatile and semi-volatile nitrosamines. ijpsjournal.compmda.go.jp Headspace sampling is often used to introduce the volatile analytes into the system. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS: This is the most versatile technique, suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.compmda.go.jp It often uses electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. ijpsjournal.com

These advanced analytical methods allow for the detection of nitrosamines at the parts-per-billion (ppb) or µg/kg level, which is necessary to comply with strict regulatory limits, such as the 50 µg/kg (50 ppb) maximum level for nitrosamines in certain cosmetic ingredients set by the European Union. waters.comsfsafetyconsulting.com.br

Molecular Structure and Surfactant Functionality Research

Hydrophobic-Hydrophilic Domain Contributions

The balance between the water-repelling (hydrophobic) and water-attracting (hydrophilic) portions of the molecule is fundamental to its role as a surfactant. guidechem.comwikipedia.org This dual nature allows the molecule to position itself at the interface between oil and water, reducing surface tension and facilitating the mixing of these otherwise immiscible substances. lesielle.comguidechem.com

Table 1: Functional Domains of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663)

Molecular Domain Chemical Group Primary Function Contribution to Surfactant Activity
Hydrophobic Tail Lauryl Alkyl Chain Lipophilic (Oil-Attracting) Seeks out and dissolves in oily/greasy substances; drives micelle formation. psgraw.comwikipedia.org
Hydrophilic Head Ethoxylated Chain Hydrophilic (Water-Attracting) Increases water solubility and influences foaming characteristics. psgraw.comwikipedia.org
Hydrophilic Head Sulfate Group Anionic, Hydrophilic Provides the primary negative charge, enhancing water solubility and interfacial activity. psgraw.comenviro.wiki

The lauryl alkyl chain (CH₃-(CH₂)₁₁-) is the hydrophobic, or lipophilic (oil-loving), tail of the TLES molecule. psgraw.com This non-polar hydrocarbon chain is responsible for the surfactant's ability to interact with and solubilize oils, greases, and other non-polar substances. wikipedia.org In aqueous solutions, the hydrophobic tails of surfactant molecules seek to minimize their contact with water. This energetic drive is the primary force behind the phenomenon of aggregation, where surfactant molecules self-assemble into spherical structures called micelles. wikipedia.org

The hydrophobic groups form the core of the micelle, creating a microenvironment capable of entrapping dirt and oil, while the hydrophilic heads remain on the outer surface, interacting with the surrounding water. wikipedia.org The length of the alkyl chain plays a critical role; an increase in chain length generally enhances the hydrophobic interaction and can influence the critical micelle concentration (CMC), the concentration at which micelles begin to form. mdpi.com Studies on various surfactants show that a longer alkyl chain strengthens the binding between the surfactant and other molecules and improves hydrophobicity. mdpi.com

Non-ionic surfactants based on polyoxyethylene typically require longer ethoxylate chains to be water-soluble. wikipedia.org In TLES, this chain helps to create a bridge between the strongly hydrophobic tail and the strongly hydrophilic sulfate group. The degree of ethoxylation (the number of ethylene (B1197577) oxide units, typically 1 to 2 for TLES) can be adjusted to fine-tune the surfactant's properties, such as its foaming ability and its interaction with oils. psgraw.com This modification distinguishes TLES from its non-ethoxylated counterpart, triethanolamine lauryl sulfate (TLS). psgraw.com

The sulfate group (-OSO₃⁻) is the primary source of the strong anionic (negative) charge in the TLES molecule. psgraw.com This group is highly polar and strongly hydrophilic, contributing significantly to the molecule's water solubility. wikipedia.org As part of the hydrophilic head, the sulfate group has a powerful affinity for water molecules.

This strong negative charge is crucial for the surfactant's interfacial activity. At the air-water or oil-water interface, the charged head groups arrange themselves towards the water phase. The electrostatic repulsion between the negatively charged sulfate heads of adjacent surfactant molecules can impact how closely they pack at the interface. 911metallurgist.com This packing density is a key factor in the surfactant's efficiency at lowering surface tension and creating stable foams and emulsions. atamanchemicals.comguidechem.com The presence of the sulfate group also helps to reduce the formation of soap scum in hard water by preventing the precipitation of calcium and magnesium salts. atamanchemicals.com

Triethanolamine Moiety's Influence on Molecular Behavior

The triethanolamine (TEA) cation [N(CH₂CH₂OH)₃⁺] serves as the counter-ion to the negatively charged lauryl ether sulfate anion. Its presence provides distinct properties compared to surfactants neutralized with other bases like sodium hydroxide (B78521) (creating Sodium Laureth Sulfate, or SLES). psgraw.com

Triethanolamine is a tertiary amine and a triol, giving it both basic and alcoholic properties. psgraw.comdcfinechemicals.com Its primary role in the TLES molecule is to neutralize the acidic sulfate group, forming a salt. lesielle.commpbio.com This neutralization is essential for the stability of the surfactant. enviro.wiki

Beyond simple neutralization, TEA acts as a pH buffer, helping to maintain the formulation's pH within a desired range, often near neutral (pH 6-7). psgraw.comshreechem.in This is because TEA is a weak base that can react with both acids and bases, resisting significant shifts in pH. nih.gov The ability to buffer pH is crucial in many formulations to ensure stability and compatibility with other ingredients. dcfinechemicals.comshreechem.in Studies have shown that triethanolamine buffer systems can effectively diminish pH changes in aqueous solutions. rsc.org

Furthermore, TEA's amphiphilic nature—being soluble in both water and many organic solvents—makes it an excellent compatibility agent or emulsifier. mpbio.comshreechem.in It helps to solubilize oils and other ingredients that are not completely water-soluble, ensuring that formulations like creams and lotions remain stable and homogenous. mpbio.combostonbioproducts.com Research has demonstrated that TEA can enhance the aqueous solubility of various drug compounds and can be used to improve the stability and compatibility of active ingredients in diverse formulations. shreechem.inresearchgate.netnih.gov

Table 2: Influence of the Triethanolamine Moiety

Property Mechanism Resulting Advantage in Formulations
Charge Neutralization Acts as a weak base to neutralize the strong sulfuric acid ester. mpbio.com Forms a stable salt, creating the TLES surfactant.
pH Buffering Resists changes in acidity or alkalinity in a solution. shreechem.innih.gov Maintains a stable pH, improving product stability and compatibility. dcfinechemicals.com
Solubility Enhancement Hydroxyl groups form hydrogen bonds with water; amphiphilic nature. psgraw.comshreechem.in Improves water solubility of the surfactant and other ingredients. mpbio.comresearchgate.net
Improved Compatibility Acts as an emulsifier and solubilizer for various components. shreechem.inbostonbioproducts.com Helps create stable, homogenous mixtures of oil and water-based ingredients. mpbio.com

Table of Compound Names

Common Name/AbbreviationChemical Name
TLESTriethanolamine Lauryl Ether Sulfate
TEATriethanolamine
TLSTriethanolamine Lauryl Sulfate
SLESSodium Laureth Sulfate
EDTAEthylenediaminetetraacetic acid
TIPATriisopropanolamine

Micellization and Aggregation Phenomena

This compound, as a surfactant, exhibits the fundamental property of self-assembly in aqueous solutions to form supramolecular structures known as micelles. nih.gov This process, driven by the amphiphilic nature of the surfactant molecule—possessing both a hydrophobic lauryl ether tail and a hydrophilic triethanolamine sulfate headgroup—is a cornerstone of its functionality in various applications. psgraw.compsgraw.com The hydrophobic tails aggregate to minimize their contact with water, forming a core, while the hydrophilic heads remain exposed to the aqueous environment. truegeometry.com This aggregation, referred to as micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net

The critical micelle concentration (CMC) is a primary parameter for characterizing surfactants and is defined as the concentration at which micelle formation begins. mdpi.com At concentrations below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with monomers, and additional surfactant molecules aggregate to form micelles, leading to a much smaller change in surface tension with further concentration increases. wikipedia.orgalfa-chemistry.com

The determination of the CMC for an anionic surfactant like this compound can be accomplished through various experimental techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. nih.gov The point at which a distinct change or inflection is observed in the measured property corresponds to the CMC. jst.go.jp

Commonly employed methods include:

Surface Tensiometry : This is a classic and widely used method applicable to both ionic and non-ionic surfactants. alfa-chemistry.com It involves measuring the surface tension of solutions with varying surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point, which is identified as the CMC. alfa-chemistry.com

Conductivity Measurement : This technique is particularly suitable for ionic surfactants. alfa-chemistry.com The conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the surfactant exists as individual ions (monomers), and conductivity increases linearly. umcs.pl Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind a significant fraction of counterions, leads to a change in the slope of the conductivity versus concentration plot. alfa-chemistry.comnih.gov The intersection of the two linear portions of the graph indicates the CMC. nih.gov

Fluorescence Spectroscopy : This sensitive method often utilizes a hydrophobic fluorescent probe, such as pyrene (B120774). mdpi.comacs.org In an aqueous environment, pyrene exhibits specific fluorescence characteristics. When micelles form, the pyrene molecule partitions into the hydrophobic micellar core, a different microenvironment that alters its fluorescence spectrum. mdpi.com By plotting a ratio of fluorescence intensities (e.g., the I1/I3 ratio for pyrene) against surfactant concentration, a sigmoidal curve is obtained, and the inflection point is taken as the CMC. acs.org

Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution. Below the CMC, only small monomers are present. researchgate.net Above the CMC, the technique detects the formation of much larger aggregates (micelles). By measuring the size or the intensity of scattered light at different surfactant concentrations, the onset of micelle formation can be determined. researchgate.net

Capillary Electrophoresis (CE) : This method can determine the CMC by monitoring the migration time of a marker compound in electrolyte solutions containing varying concentrations of the surfactant. jst.go.jp A plot of the migration time against the surfactant concentration shows an inflection point that corresponds to the CMC. jst.go.jp

The choice of method can sometimes influence the measured CMC value, as different techniques are sensitive to different aspects of micellization. acs.org For anionic surfactants, conductivity and tensiometry are highly effective. nih.gov

Experimental TechniquePrincipleApplicability to Anionic Surfactants
Surface TensiometryMeasures the change in surface tension of the solution with increasing surfactant concentration. The CMC is the point of sharp inflection in the surface tension vs. log(concentration) plot. alfa-chemistry.comHigh
Conductivity MeasurementMonitors the change in electrical conductivity. The slope of the conductivity vs. concentration plot changes at the CMC due to the lower mobility of micelles compared to monomers. umcs.plHigh
Fluorescence SpectroscopyUses a hydrophobic probe (e.g., pyrene) that shows a change in its fluorescence spectrum upon partitioning into the hydrophobic micelle core. mdpi.comacs.orgHigh
Dynamic Light Scattering (DLS)Detects the formation of larger micellar aggregates by measuring the size distribution of particles in the solution. researchgate.netHigh
Capillary Electrophoresis (CE)Observes the change in the migration time of a marker when plotted against surfactant concentration; the inflection point indicates the CMC. jst.go.jpHigh

The structure and shape of micelles are not static but are influenced by factors such as the surfactant's molecular structure, its concentration, temperature, and the ionic strength of the solution. nih.gov For surfactants like this compound, micelles typically adopt a spherical or ellipsoidal shape at concentrations just above the CMC. fiveable.me In this arrangement, the hydrophobic lauryl ether chains form the core, and the hydrophilic triethanolamine sulfate groups form the outer corona, interacting with the surrounding water. nih.gov

As the surfactant concentration increases further, a transition in micellar morphology can occur. The initially spherical micelles may grow and transform into elongated, cylindrical, or rod-like structures. fiveable.me This transition is driven by changes in the packing constraints of the surfactant molecules. fiveable.me

Several advanced analytical techniques are employed to characterize the size, shape, and internal structure of these nanoscale aggregates:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) : These are powerful scattering techniques for characterizing the structure of micelles in their native solution state. nih.govresearchgate.net By analyzing the scattering pattern of X-rays or neutrons as they pass through the sample, detailed information about the micelle's shape, size, aggregation number (the number of surfactant molecules per micelle), and internal structure can be obtained. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) : This imaging technique allows for direct visualization of the micelles. The sample is rapidly vitrified (frozen), preserving the micellar structures present in the solution. The frozen sample is then imaged with a transmission electron microscope, providing direct evidence of micellar shape and size distribution. fiveable.me

Dynamic Light Scattering (DLS) : While also used for CMC determination, DLS is primarily a particle sizing technique. researchgate.net It is widely used to measure the hydrodynamic radius of micelles. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the micelles, their average size and size distribution can be determined. researchgate.net

The aggregation number and the size of the micelles are key characteristics that influence the performance of the surfactant system. fiveable.me

The length of the hydrophobic alkyl chain is a critical structural feature of a surfactant molecule that profoundly influences its micellization behavior and the resulting micellar properties. nih.govpharmacy180.com For homologous series of surfactants, including ether sulfates, a clear correlation exists between the number of carbon atoms in the alkyl chain and attributes such as the CMC and micelle size.

Effect on Critical Micelle Concentration (CMC):

There is an inverse logarithmic relationship between the length of the alkyl chain and the CMC. pharmacy180.com Increasing the length of the hydrophobic tail (e.g., from C10 to C14) makes the surfactant molecule more hydrophobic and less soluble in water. truegeometry.compharmacy180.com This increased hydrophobicity provides a stronger driving force for the molecule to escape the aqueous environment by aggregating into micelles. pharmacy180.com Consequently, fewer monomers are required to saturate the solution and initiate micelle formation, resulting in a lower CMC. truegeometry.comresearchgate.net It is a well-established principle that for ionic surfactants, the CMC is approximately halved for each additional methylene (B1212753) (-CH2-) group in the alkyl chain. nih.gov

Effect on Micellar Size and Aggregation Number:

The general chemical formula for this compound is CH₃-(CH₂)ₙ-(OCH₂CH₂)ₘ-OSO₃H-N(CH₂CH₂OH)₃. psgraw.com Commercial products typically feature a lauryl group where 'n' results in an alkyl chain length of 11 to 13 carbons (predominantly C12). psgraw.com This specific chain length represents a balance, providing effective surfactant properties. Shorter chains would lead to a higher CMC, while significantly longer chains could decrease water solubility. nih.gov

Alkyl Chain LengthEffect on Critical Micelle Concentration (CMC)Effect on Micelle Size / Aggregation Number
IncreaseDecreases (Logarithmically) pharmacy180.comIncreases fiveable.me
DecreaseIncreasesDecreases

Physicochemical Properties and Performance Mechanisms in Research

Interfacial Tension Reduction and Wetting Mechanisms

The primary function of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663) as a surfactant is its ability to reduce the surface tension of water and the interfacial tension between different phases, such as liquid-air or liquid-solid. atamanchemicals.comnbinno.com This capability is fundamental to its application as a wetting agent and is governed by the dynamics of its molecules at interfaces.

The efficacy of Triethanolamine Lauryl Ether Sulfate originates from its adsorption at interfaces. As an amphiphilic molecule, it possesses both a water-repelling (hydrophobic) alkyl tail and a water-attracting (hydrophilic) sulfate head group. When introduced into an aqueous solution, these molecules spontaneously migrate to interfaces to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process reduces the free energy of the system. acs.org

The kinetics of this process involves two primary steps:

Diffusion: Surfactant molecules move from the bulk solution to the area just below the interface (the subsurface).

Adsorption: Molecules move from the subsurface and orient themselves at the interface.

For ionic surfactants like this compound, strong electrostatic interactions between the charged head groups can create an energy barrier, leading to a process known as kinetically limited adsorption. tau.ac.il However, the presence of the bulky triethanolamine counter-ion and the ether linkages can influence this behavior. The addition of electrolytes to the solution can screen these electrostatic forces, causing the adsorption process to become more diffusion-limited, similar to non-ionic surfactants. tau.ac.il At a liquid-liquid (e.g., oil-water) interface, the hydrophobic tail's interaction with the oil phase is a significant driving force for adsorption. acs.org

The accumulation of surfactant molecules at the surface disrupts the cohesive energy of water molecules, resulting in a measurable decrease in surface tension. This reduction continues as the surfactant concentration increases until a specific point is reached known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com At the CMC, the interface is saturated with surfactant molecules, and any additional molecules aggregate in the bulk solution to form micelles. wikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. kruss-scientific.com

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to achieve maximum surface tension reduction. While specific CMC data for this compound is not extensively published, its performance can be contextualized by comparing it to the closely related and widely studied surfactants, Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). The primary structural difference is the counter-ion (Triethanolamine vs. Sodium).

SurfactantTypical CMC (mM in water)Surface Tension at CMC (mN/m)
Sodium Lauryl Sulfate (SLS)8.3~32.0 - 40.0
Sodium Lauryl Ether Sulfate (SLES)0.8 - 2.3~33.8 - 34.0

This table presents typical values for related surfactants to provide context. Actual values can vary with purity, temperature, and solution composition. wikipedia.orgresearchgate.net

The ethoxylation in SLES (and this compound) typically leads to a lower CMC compared to the non-ethoxylated SLS, indicating higher efficiency. niranchemical.com The larger size of the triethanolamine counter-ion compared to sodium may slightly alter packing at the interface and the resulting CMC value.

Wetting is the process by which a liquid spreads over a solid surface, which is crucial in applications requiring uniform coverage. njchm.com this compound enhances wetting by reducing both the liquid's surface tension and the interfacial tension between the liquid and the solid substrate. This allows the liquid to overcome the solid's surface energy and spread more effectively. nbinno.comnjchm.com

The effectiveness of this surfactant as a wetting agent is demonstrated in several industrial applications:

Textile Industry: In textile processing, surfactants are essential for ensuring that aqueous solutions for dyeing, printing, or finishing penetrate fabrics quickly and uniformly. psgraw.comresearchgate.net this compound acts as a wetting agent, facilitating better dye penetration into fibers for more vibrant and even coloration. nbinno.comwhamine.com

Agriculture: In agricultural formulations, it can be used to improve the efficacy of pesticides or herbicides. nbinno.compsgraw.com By reducing the surface tension of the spray solution, it ensures more even coverage on the waxy surfaces of leaves and enhances the penetration of the active ingredients. psgraw.com

Coatings and Polymers: It can function as a wetting and dispersing agent in water-based paints and coatings, ensuring that pigments are evenly distributed. nbinno.compsgraw.com

Its performance on hydrophobic substrates like polypropylene fibers, which are difficult to wet, highlights its efficiency. Anionic surfactants are often added to oil treatments to promote adhesion and penetration into such fiber bundles. sanyo-chemical-solutions.com

Foaming Behavior and Stability Research

One of the most recognized properties of this compound is its ability to generate a significant volume of foam that is both dense and stable. psgraw.comatamanchemicals.com This characteristic is highly valued in cleaning and personal care products.

Foam is a dispersion of a gas in a liquid, stabilized by surfactant molecules. The process of stabilization by this compound involves several key mechanisms:

Film Formation: During agitation or sparging, air is incorporated into the liquid, forming bubbles. The surfactant molecules rapidly adsorb at the air-water interface of these bubbles, creating an elastic film or lamella.

Gibbs-Marangoni Effect: This is a critical mechanism for foam stability. If the bubble wall is stretched (e.g., due to drainage), the local surfactant concentration in the stretched area decreases, causing the surface tension to increase locally. This surface tension gradient pulls surfactant molecules from surrounding areas, dragging underlying water with them. This "self-healing" mechanism counteracts thinning and prevents the bubble from rupturing.

Electrostatic Repulsion: As an anionic surfactant, the head groups of this compound carry a negative charge. psgraw.com When two bubbles approach each other, the layers of negatively charged heads at their surfaces create an electrostatic repulsion. This force prevents the bubbles from getting too close and coalescing, thereby enhancing the stability and lifetime of the foam.

The presence of ether groups in the molecule contributes to creating a softer, creamier foam texture compared to non-ethoxylated counterparts. niranchemical.com

The characteristics of the foam produced by this compound are not intrinsic alone but are influenced by several external factors. Understanding these factors is crucial for formulation science.

FactorEffect on Foam Properties
Concentration Foam volume generally increases with concentration up to the CMC. Above the CMC, foam properties tend to plateau.
Temperature Can have a complex effect. For lauryl sulfates, research has shown that the C12 homologue (like lauryl) produces the most abundant foam at 25°C.
pH This compound maintains its foaming power well, even at an acidic pH. atamanchemicals.com
Water Hardness The triethanolamine salt is less sensitive to hard water (presence of Ca²⁺ and Mg²⁺ ions) than sodium salts like SLS, leading to better foam stability. psgraw.comnbinno.com
Additives (e.g., Alkanolamides, Amphoterics) Can be used as foam boosters and stabilizers. Formulating with these additives allows for the optimization of foam, often resulting in a denser, creamier, and more stable lather. atamanchemicals.com

Synergistic Effects with Co-surfactants and Foam Boosters

This compound (TLES), like other anionic surfactants, exhibits enhanced performance when combined with co-surfactants and foam boosters. This phenomenon, known as synergism, results in performance characteristics that are superior to those of the individual components alone. Research indicates that blending anionic surfactants such as sodium lauryl ether sulfate (SLES) with non-ionic surfactants like alkyl polyglycoside (APG) can lead to a significant reduction in surface tension and an improvement in foaming properties and detergency. mpob.gov.my

Studies on SLES, a close analog of TLES, have demonstrated that specific mixture ratios can optimize performance. For instance, a blend of SLES and APG at a 6:4 ratio was found to achieve the lowest surface tension and the highest detergency, indicating a strong synergistic interaction. mpob.gov.my This combination also enhanced both the initial foam volume and the foam's subsequent stability. mpob.gov.my The mechanism behind this synergy involves the formation of mixed micelles, which are more surface-active than the micelles of the individual surfactants.

Foam boosters, such as fatty alcohols (e.g., lauryl alcohol), also create synergistic effects. They work by packing into the surfactant monolayer at the air-water interface, creating a more condensed and stable film. researchgate.net This increased film elasticity and surface viscosity helps to reduce drainage and prevent film rupture, thereby stabilizing the foam structure. The addition of a co-surfactant can significantly increase foam height; in one study, adding a co-surfactant to a sodium dodecyl sulfate solution increased the foam height from approximately 40 mm to 130 mm. nih.gov

Table 1: Synergistic Effects of SLES:APG Blends on Performance

Property SLES Alone SLES:APG (6:4 Ratio) Observation
Surface Tension Higher Lower (29.0 mNm⁻¹) mpob.gov.my Synergistic reduction
Detergency Baseline Maximum synergy (29.5% increase) mpob.gov.my Synergistic enhancement
Foam Stability Decreased rapidly after 5 min mpob.gov.my Improved stability and volume mpob.gov.my Synergistic improvement

Emulsification and Solubilization Studies

Mechanisms of Oil-in-Water Emulsion Formation and Stability

This compound is an effective emulsifying agent for the formation of oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous aqueous phase. psgraw.comnih.gov The formation mechanism is driven by the amphiphilic nature of the TLES molecule. Its structure includes a lipophilic (oil-attracting) lauryl group and a hydrophilic (water-attracting) ether sulfate head attached to a triethanolamine counter-ion. psgraw.com

During emulsification, TLES molecules adsorb at the oil-water interface. mdpi.com The lipophilic lauryl "tail" penetrates the oil droplet, while the hydrophilic "head" remains in the surrounding water. mdpi.com This molecular arrangement reduces the interfacial tension between the two immiscible liquids, lowering the energy required to break down the oil phase into smaller droplets. mdpi.com

The stability of the resulting emulsion is governed by several factors. Once the droplets are formed and coated with TLES, the negatively charged sulfate groups on their surfaces create electrostatic repulsion between them. wiley-vch.de This repulsive force counteracts the natural tendency of the droplets to recombine (a process known as coalescence), thus maintaining a stable dispersion. wiley-vch.deresearchgate.net Emulsion stability can be further enhanced by the addition of fatty alcohols, which can incorporate into the interfacial surfactant film, creating a more rigid, viscoelastic barrier that physically hinders droplet coalescence. scconline.org

Investigations into Solubilization Capacity for Lipophilic Compounds

The ability of this compound to solubilize lipophilic (fat-soluble) compounds in aqueous solutions is a direct consequence of micelle formation. uniroma1.itresearchgate.net In solution, once the concentration of TLES surpasses its critical micelle concentration (CMC), the individual surfactant molecules aggregate to form spherical structures called micelles. researchgate.net

These micelles have a unique architecture: the hydrophobic lauryl chains are oriented inward, creating an oily, nonpolar core, while the hydrophilic ether sulfate heads form the outer shell, interacting with the surrounding water molecules. uniroma1.it This nonpolar core acts as a micro-reservoir for lipophilic compounds, which would otherwise be insoluble in water. uniroma1.itresearchgate.net The lipophilic molecules are effectively partitioned from the aqueous environment and entrapped within the micellar core, a process known as micellar solubilization. researchgate.net

Research on sodium lauryl ether sulfates (SLES) has shown that the degree of ethoxylation—the number of ether groups in the hydrophilic head—plays a crucial role in solubilization capacity. Studies investigating the solubilization of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and pyrene (B120774) found that an increased number of ethoxy groups enhances the surfactant's ability to solubilize these compounds. researchgate.net This suggests that the ether groups contribute to creating a more favorable environment for the lipophilic molecules at the core-corona interface of the micelle. researchgate.net

Table 2: Effect of Ethoxylation on Solubilization by Lauryl Ether Sulfates

Surfactant (Degree of Ethoxylation) Solubilization Enhancement for Naphthalene Solubilization Enhancement for Pyrene
SLE1S (x=1) Baseline Baseline
SLE2S (x=2) Higher than SLE1S researchgate.net Higher than SLE1S researchgate.net
SLE3S (x=3) Highest researchgate.net Highest researchgate.net

Emulsion Droplet Size Distribution and Stability Analysis

The stability and physical properties of an emulsion are intrinsically linked to its droplet size distribution. Generally, emulsions with smaller and more uniform droplet sizes exhibit greater stability against physical destabilization processes such as creaming, sedimentation, and coalescence. anton-paar.com A narrow size distribution minimizes Ostwald ripening, a process where larger droplets grow at the expense of smaller ones due to differences in solubility.

The analysis of emulsion droplet size is commonly performed using techniques like Dynamic Light Scattering (DLS). anton-paar.comulisboa.pt DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets, which can then be correlated to particle size. anton-paar.com This method allows for the determination of the average droplet diameter and the polydispersity index, a measure of the broadness of the size distribution.

The final droplet size distribution is influenced by several factors, including the type and concentration of the emulsifier (TLES), the ratio of oil to water, and the amount of energy input during the emulsification process (e.g., through homogenization or sonication). researchgate.net In systems subjected to high shear or turbulence, the droplet size distribution is a result of the dynamic equilibrium between droplet breakup and coalescence. Under certain turbulent conditions, the distribution of droplet diameters has been observed to follow a power-law relationship. nih.gov

Rheological Characterization and Modification

Viscoelastic Properties of this compound Aqueous Solutions

Aqueous solutions of this compound can exhibit complex rheological behaviors, transitioning from simple viscous liquids to structured, viscoelastic systems depending on concentration, temperature, and the presence of additives. At lower temperatures or sufficiently high concentrations, TLES solutions can form gels. cir-safety.org This behavior is characteristic of many surfactant systems that can form ordered liquid crystalline phases or elongated, entangled micellar networks.

The viscoelasticity of these solutions can be characterized by their viscous modulus (G''), which represents the liquid-like, energy-dissipating component, and their elastic modulus (G'), which represents the solid-like, energy-storing component. In rheological studies of similar systems, such as mixtures of SLES and the polymer chitosan, the interaction between the anionic surfactant and the cationic polymer leads to the formation of complexes with pronounced viscoelastic and thixotropic (shear-thinning) properties. scispace.com

In such systems, oscillatory measurements show that as the concentration of the interacting species increases, the viscoelastic region can expand, and the system may transition from being predominantly viscous (G'' > G') to predominantly elastic (G' > G''). scispace.com The formation of these structured networks significantly increases the solution's viscosity and imparts a gel-like consistency. The strength and nature of these networks, and thus the rheological properties of the final solution, are highly dependent on the specific interactions between TLES and other formulation components. researchgate.netscispace.com

Table 3: General Rheological Behavior of Interacting Surfactant Systems

Property Observation in Response to Interacting Additives Implication
Viscosity Increases Formation of structured networks
Thixotropy Increases to a maximum at optimal interaction ratio scispace.com Shear-thinning behavior; structure breaks down under stress and recovers at rest
Elastic Modulus (G') Increases, may exceed Viscous Modulus (G'') scispace.com System becomes more solid-like and elastic
Viscoelastic Region Expands with increased interaction scispace.com The range of strain over which the material behaves elastically increases

Role as a Rheology Modifier and Thickening Agent in Formulations

This compound (TLES) is an anionic surfactant recognized for its capacity to significantly alter the rheological properties of aqueous solutions, functioning effectively as a thickening agent. psgraw.com The viscosity of TLES solutions is inherently high, a characteristic that allows it to be used to control the flow and texture of finished products. psgraw.com This thickening capability is fundamental to its application in various industries, including personal care and coatings. The mechanism behind its function as a rheology modifier is rooted in the self-assembly of surfactant molecules in solution.

Influence of Concentration, Temperature, and Additives on Rheological Profiles

The rheological behavior of this compound solutions is not static; it is highly dependent on several factors, including surfactant concentration, the ambient temperature, and the presence of various additives. Understanding these influences is critical for designing and controlling the properties of formulations. While direct research on TLES is limited in the provided sources, extensive studies on the closely related Sodium Lauryl Ether Sulfate (SLES) offer significant insights into these phenomena, as the underlying principles of micellar behavior are analogous.

Influence of Concentration

The concentration of the surfactant is a primary determinant of the solution's viscosity. At low concentrations, the viscosity is close to that of water. As the concentration increases beyond the critical micelle concentration, viscosity begins to rise. nih.gov This is due to a series of phase transitions in the microstructure of the solution. The surfactant molecules self-assemble into different liquid crystal phases, such as hexagonal, cubic, and lamellar structures, each exhibiting distinct rheological properties. nih.govarxiv.org The coexistence of different phases, such as hexagonal, cubic, and lamellar, can lead to highly viscoelastic heterogeneous mixtures. arxiv.org For instance, in SLES solutions, the viscosity increases with concentration in the micellar range (7-20% wt), with a more significant increase observed as the structure transitions to a hexagonal phase at around 28% wt. nih.gov

Table 1: Effect of Concentration on Rheological Properties of Lauryl Ether Sulfate (SLES) Solutions at 30°C

Concentration (% wt) Predominant Phase Viscosity (η) at 10 s⁻¹ (Pa·s) Elastic Modulus (G') at 10 rad/s (Pa) Viscous Modulus (G'') at 10 rad/s (Pa)
31-56 Hexagonal Increases significantly High Moderate
~58-62 Cubic Very High 3.7 x 10⁵ (at 60% wt) 2.0 x 10⁴ (at 60% wt)
62-72 Lamellar High Moderate-High Moderate-High

Data derived from studies on Sodium Lauryl Ether Sulfate (SLES) which demonstrates analogous rheological behavior. arxiv.orgresearchgate.net

Influence of Temperature

Temperature has a profound effect on the rheology of ether sulfate solutions. Generally, as temperature increases, the viscosity of the solution decreases. arxiv.org This is attributed to increased thermal energy, which enhances molecular motion and can disrupt the entangled micellar networks. acs.org This disruption can lead to a transition from more ordered and viscous phases (like cubic or hexagonal) to less structured, isotropic liquid phases, resulting in a significant drop in viscosity and viscoelastic moduli. arxiv.org For example, a 60% wt. SLES solution sees its elastic modulus (G') decrease dramatically from 3.7 x 10⁵ Pa to 6 x 10³ Pa as the temperature rises from 30°C to 60°C. arxiv.org However, the relationship is not always linear. In some systems, particularly those containing certain additives like salts, a parabolic viscosity-temperature behavior can be observed, where viscosity first increases to a maximum at a specific temperature before decreasing. acs.org

Table 2: Effect of Temperature on Viscoelastic Moduli of a 60% wt. Lauryl Ether Sulfate (SLES) Solution

Temperature (°C) Elastic Modulus (G') (Pa) Viscous Modulus (G'') (Pa)
30 3.7 x 10⁵ 2.0 x 10⁴
40 ~1.0 x 10⁵ ~1.0 x 10⁴
50 ~2.0 x 10⁴ ~8.0 x 10³
60 6.0 x 10³ 4.5 x 10³

Data derived from studies on Sodium Lauryl Ether Sulfate (SLES) at an angular frequency of ω = 10 rad/s. arxiv.org

Influence of Additives

Additives are commonly used to precisely control the rheological profiles of TLES formulations. These can include electrolytes, polymers, and other surfactants.

Electrolytes: Simple salts, such as sodium chloride (NaCl), are highly effective thickening agents for anionic surfactant solutions. The addition of salt reduces the electrostatic repulsion between the negatively charged head groups of the TLES molecules, promoting the growth of micelles from spherical to larger, worm-like structures. This increased entanglement leads to a substantial rise in viscosity. researchgate.net

Polymers: The interaction between surfactants and polymers can significantly modify the rheology of a system. For instance, the addition of the cationic biopolymer chitosan to SLES solutions leads to the formation of polymer-surfactant complexes. scispace.com These interactions can result in the formation of coacervates and a notable increase in thixotropy—a time-dependent shear thinning property. The size of the thixotropic loop, a measure of this behavior, increases up to a certain surfactant-to-polymer mass ratio and then decreases. scispace.com

Other Surfactants and Solvents: The addition of nonionic surfactants, such as fatty alcohol ethoxylates, can act as solubilizing agents that may reduce viscosity. nouryon.com Conversely, organic salts like sodium xylene sulfonate can act as desolubilizers, which can also be used to fine-tune the viscosity profile. nouryon.com The specific effect depends on the nature of the additive and its interaction with the TLES micelles.

Table 3: Influence of Common Additives on the Rheology of Lauryl Ether Sulfate Formulations

Additive Type Example(s) General Effect on Viscosity Mechanism of Action
Electrolytes Sodium Chloride (NaCl) Strong Increase Screens electrostatic repulsion between surfactant head groups, promoting micellar growth into worm-like structures. researchgate.net
Polymers (oppositely charged) Chitosan Increase; Induces Thixotropy Electrostatic interaction leads to the formation of polymer-surfactant complexes and coacervates. scispace.comresearchgate.net
Nonionic Surfactants Fatty Alcohol Ethoxylates Decrease Acts as a solubilizing agent, potentially disrupting the micellar network. nouryon.com
Hydrotropes Sodium Xylene Sulfonate Decrease Acts as a desolubilizing agent, can be used to thin formulations. nouryon.com

Environmental Fate, Transport, and Degradation Research

Biodegradation Pathways and Kinetics

The biodegradation of TLES, an anionic surfactant, is a critical aspect of its environmental profile. Research into its breakdown, along with that of structurally similar alkyl ether sulfates (AES), provides insight into its persistence and potential for mineralization in the environment.

Alkyl ether sulfates, the chemical class to which TLES belongs, are generally considered biodegradable under both aerobic and anaerobic conditions. nih.gov The presence of oxygen significantly influences the rate and pathway of degradation. Aerobic biodegradation is the predominant decomposition process in most freshwater sediments. nih.gov In aerobic environments, the degradation of linear primary AES is well-documented and often proceeds through the cleavage of the ether linkage. nih.gov

Anaerobic biodegradation, which occurs in environments devoid of molecular oxygen like deep sediment layers or anaerobic digesters in wastewater treatment plants (WWTPs), is also possible for alkyl ether sulfates. nih.goveuropa.eu The anaerobic biodegradability of these compounds can be dependent on their concentration; low concentrations of approximately 20–50 mg/L are ultimately biodegraded, while higher concentrations may inhibit the process. nih.gov In marine sediments, sulfate-reducing processes are the main anaerobic biodegradation pathway. nih.gov Studies on Sodium Lauryl Ether Sulfate (B86663) (SLES), a close analog of TLES, have shown it can be degraded by nitrate-reducing bacteria in anoxic conditions, which are common in WWTPs. nih.govresearchgate.net One study isolated Aeromonas hydrophila strain S7, Pseudomonas stutzeri strain S8, and Pseudomonas nitroreducens strain S11 from activated sludge, all capable of degrading SLES under denitrifying conditions. researchgate.net Strains S8 and S11 were particularly effective, degrading 500 mg/L of SLES in under a day. researchgate.net

Table 1: Laboratory Biodegradability of Anionic and Nonionic Surfactants This table presents typical degradation percentages for different surfactant classes under laboratory screening tests.

Surfactant TypeAerobic Biodegradability (% ThOD¹)Anaerobic Biodegradability (% ThGP²)Source
Soap75-10079-99 researchgate.net
Linear Alkylbenzene Sulfonate (LAS)73-84 (% DOC³)- researchgate.net
C₁₂₋₁₅ Alkyl Sulfate (AS)90-10085-88 researchgate.net
C₁₂₋₁₅ Alkyl Ether Sulfate (AES)>60-10088 researchgate.net
C₁₂₋₁₅ Alcohol Ethoxylate (AE)80-10060-84 researchgate.net
¹ThOD: Theoretical Oxygen Demand. ²ThGP: Theoretical Gas Production. ³DOC: Dissolved Organic Carbon.

The biodegradation of TLES involves the microbial breakdown of its distinct molecular components: the lauryl ether sulfate chain and the triethanolamine (B1662121) headgroup. For the alkyl ether sulfate portion, two primary cleavage mechanisms are proposed:

Ether Cleavage (O-dealkylation): This is a common pathway in aerobic degradation where microorganisms, such as Citrobacter braakii, attack the ether linkages. nih.gov The process involves oxidation at the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that subsequently breaks down. acs.org This results in the formation of polyethylene (B3416737) glycols and an alkyl sulfate, which are then further degraded. nih.gov

Ester Cleavage: This mechanism involves the hydrolysis of the sulfate ester bond, releasing the sulfate ion and leaving the corresponding alcohol ethoxylate. nih.gov This pathway is utilized by various bacteria, including Pseudomonas species, which possess esterase enzymes capable of breaking the ester bond. nih.govfrontiersin.org Studies on SLES degradation under anoxic conditions suggest that both ester and ether cleavage mechanisms may be employed. nih.govresearchgate.net

The triethanolamine component is also subject to microbial degradation. Research on a homoacetogenic bacterium demonstrated that triethanolamine can be anaerobically degraded. d-nb.info The proposed mechanism involves a corrinoid-dependent shift of a hydroxyl group, which is analogous to a diol dehydratase reaction, leading to the formation of an unstable intermediate that releases acetaldehyde. d-nb.info Aerobic degradation of triethanolamine by a gram-negative rod has also been observed, proceeding through triethanolamine N-oxide to yield diethanolamine (B148213) and glycolate. d-nb.info

The breakdown of TLES results in several intermediate products before eventual mineralization to carbon dioxide and water. The primary metabolites identified from the degradation of the alkyl ether sulfate chain include polyethylene glycols (from ether cleavage) and the corresponding alcohol ethoxylates (from ester cleavage). nih.gov The process also liberates sulfate ions (SO₄²⁻) into the environment. nih.gov

Environmental Partitioning and Mobility Studies

Once released into the environment, TLES, like other surfactants, is distributed between water, sediment, and soil, with its mobility being influenced by its chemical structure and the properties of the environmental matrix.

Anionic surfactants are primarily discharged into aquatic environments through wastewater treatment plant effluents. researchgate.netnih.gov In the aquatic column, TLES can remain dissolved in water or partition to suspended solids and bottom sediments. This partitioning behavior is a key determinant of its environmental concentration and bioavailability.

Table 2: Partitioning and Degradation of SLES in Bioaugmented Spoil Material and Water Elutriates This table shows the concentration of SLES in soil and the corresponding water elutriate over 144 hours following bioaugmentation with a bacterial consortium.

Time (hours)SLES in Soil (mg/kg)SLES in Elutriate (mg/L)Source
0.5132.35.2 frontiersin.org
3128.04.2 frontiersin.org
6104.23.8 frontiersin.org
2465.11.0 frontiersin.org
4830.20.5 frontiersin.org
1442.0< 0.1 frontiersin.org

The mobility of anionic surfactants like TLES in soil is governed by interactions with soil components and the surfactant's molecular structure. geoscienceworld.org Research on various anionic surfactants in loamy soil has provided key insights into factors controlling their transport. geoscienceworld.org

The molecular structure of an alkyl ether sulfate significantly impacts its mobility. geoscienceworld.org Key findings include:

Effect of Ethoxylation: The presence of an oxyethylene (ether) group, as found in TLES, significantly increases the transport and mobility of alkyl ether sulfates compared to their non-ethoxylated alkyl sulfate counterparts. geoscienceworld.org

Effect of Alkyl Chain Length: For alkyl sulfates, increasing the length of the linear hydrocarbon chain causes surfactant mobility to decrease. geoscienceworld.org

Effect of Hydrophilic Group: Sulfate-containing surfactants appear to be more mobile than sulfonate-containing ones. geoscienceworld.org

The degradation of these surfactants in soil is also a critical factor. Studies on SLES in soils from tunneling excavations have shown that it is biodegradable, with half-lives (DT₅₀) ranging from 9 to 25 days. mdpi.comresearchgate.net The degradation rates were higher in soils with greater microbial abundance. mdpi.comresearchgate.net Bioaugmentation, the process of adding specialized microbial consortia, can dramatically accelerate this degradation, with one study showing a reduction in the SLES half-life from 6 days to just 1 day. frontiersin.org This rapid breakdown in the soil matrix reduces the potential for leaching and long-range transport.

Table 3: Degradation of SLES in Various Conditioned Soil Microcosms Over 28 Days This table summarizes the degradation kinetics of SLES in four different soils (S1-S4) used in mechanized tunneling.

Soil MicrocosmInitial SLES (mg/kg)SLES Decrease at Day 28 (%)Calculated Half-Life (DT₅₀ in days)Source
S152.272.816.5 mdpi.com
S266.489.69.2 mdpi.com
S3105.863.625.0 mdpi.com
S466.985.49.1 mdpi.com

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
Triethanolamine Lauryl Ether Sulfate TLES
Triethanolamine Lauryl Sulfate TLS, TEALS
Sodium Lauryl Ether Sulfate SLES
Sodium Dodecylbenzene Sulfonate SDBS
Alkyl Ether Sulfates AES
Alkyl Sulfates AS
Alcohol Ethoxylate AE
Linear Alkylbenzene Sulfonate LAS
Triethanolamine TEA
Diethanolamine
Glycolate
Acetaldehyde
Polyethylene Glycols

Advanced Degradation Processes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (·OH), which can oxidize a wide range of contaminants, including recalcitrant compounds like surfactants. wikipedia.orgresearchgate.netionexchangeglobal.com

The photoactivated oxidation of triethanolamine (TEA), a key component of the title compound, has been the subject of various research studies. These processes typically involve the use of a photosensitizer or a photocatalyst, such as titanium dioxide (TiO₂), and irradiation with UV or visible light to generate reactive oxygen species.

One identified mechanism in the photocatalytic degradation of TEA involves its role as an electron donor. hw.ac.ukresearchgate.net Upon irradiation, the photocatalyst generates electron-hole pairs. The TEA molecule can be oxidized by the holes, leading to the formation of various degradation products. Research has shown that the photooxidation of triethanolamine can yield several intermediates before eventual mineralization to carbon dioxide, ammonium (B1175870) ions (NH₄⁺), and nitrate (B79036) ions (NO₃⁻). rsc.orgpsu.edu

Key intermediates identified during the photocatalytic oxidation of triethanolamine include:

Glycolaldehyde: Identified as a stable product of TEA degradation, which itself can act as a reducing agent. hw.ac.ukresearchgate.net

Diethanolamine (DEA) rsc.orgpsu.edu

Ethanolamine (EA) rsc.orgpsu.edu

A 3-pyrrolidone derivative rsc.org

The degradation pathway proceeds through the sequential breakdown of TEA to DEA and then to EA, followed by further oxidation. psu.edu The process is complex, and the specific intermediates and reaction rates can be influenced by factors such as the type of photocatalyst, the pH of the solution, and the initial concentration of the compound. hw.ac.ukresearchgate.net For instance, the photocatalytic degradation of TEA in the presence of oxygen can lead to the formation of stable glycolaldehyde, which plays a critical role in subsequent reactions. hw.ac.uk

The following table summarizes key findings from research on the photoactivated oxidation of triethanolamine.

Table 2: Research Findings on Photoactivated Oxidation of Triethanolamine

Research Focus Key Findings Intermediates Identified Reference
Photocatalytic Cofactor Regeneration TEA acts as an electron donor; its degradation produces glycolaldehyde, a stable reducing agent. Glycolaldehyde hw.ac.ukresearchgate.net
Titania Photocatalyzed Oxidation Stepwise degradation of TEA to DEA and then EA, leading to complete mineralization. Diethanolamine, Ethanolamine, 3-pyrrolidone derivative rsc.orgpsu.edu

| Photosensitized Oxidation | Oxidation can occur via two concurrent mechanisms: singlet oxygen and interaction with the excited triplet state of the dye sensitizer. | Not specified | rsc.org |

Advanced Oxidation Processes (AOPs) are recognized as highly efficient technologies for treating wastewater containing recalcitrant organic pollutants that are not readily biodegradable. researchgate.netqub.ac.uknih.gov These processes are particularly useful for the degradation of surfactants and other industrial chemicals. membranechemicals.commdpi.com Common AOPs include processes based on ozone (O₃), hydrogen peroxide (H₂O₂), UV irradiation, Fenton's reagent (Fe²⁺/H₂O₂), and photocatalysis. wikipedia.orgmdpi.com The fundamental principle of these methods is the generation of powerful hydroxyl radicals that can non-selectively break down complex organic molecules into simpler, less harmful substances like CO₂, water, and mineral salts. researchgate.net

The application of AOPs has been demonstrated to be effective for the degradation of triethanolamine and its associated chemical oxygen demand (COD) in industrial wastewater. One study highlighted the use of photoactivated periodate (B1199274) (IO₄⁻) coupled with UV irradiation to effectively reduce the COD of wastewater containing high concentrations of TEA. researchgate.net The efficiency of this process was influenced by the pH and the ratio of periodate to TEA, with UV irradiation significantly increasing the degradation rate constant. researchgate.net

The table below provides an overview of different AOPs and their applicability in wastewater treatment.

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Wastewater Treatment

AOP Technology Description Typical Applications Reference
UV/H₂O₂ UV light photolyzes hydrogen peroxide to generate hydroxyl radicals. Removal of organic pollutants, disinfection. mdpi.com
Ozonation Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. Disinfection, degradation of a wide range of organic compounds. wikipedia.orgmdpi.com
Fenton/Photo-Fenton Uses iron salts (Fe²⁺) as a catalyst to decompose H₂O₂ into hydroxyl radicals. The process is enhanced by UV light in Photo-Fenton. Treatment of industrial effluents with high COD, degradation of toxic organics. wikipedia.orgmdpi.com
Photocatalysis A semiconductor catalyst (e.g., TiO₂) is activated by UV light to produce electron-hole pairs, leading to the formation of hydroxyl radicals. Degradation of dyes, pesticides, surfactants, and other organic pollutants. qub.ac.ukmdpi.com

| UV/Periodate | UV light activates periodate to generate various reactive species for oxidation. | Degradation of specific compounds like triethanolamine in industrial wastewater. | researchgate.net |

Analytical Methodologies and Characterization Techniques

The quantitative and qualitative analysis of Triethanolamine (B1662121) Lauryl Ether Sulfate (B86663) relies on advanced analytical techniques capable of separating and detecting its constituent parts: the triethanolamine cation, the lauryl ether sulfate anion, and related homologues or impurities.

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation of the complex mixtures often associated with surfactants like Triethanolamine Lauryl Ether Sulfate. These methods allow for the isolation and quantification of individual components.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific method for the analysis of alkyl and alkyl-ether sulfates. nih.gov This technique offers the sensitivity required to detect trace levels and the specificity to identify different alkyl chain lengths and degrees of ethoxylation. nih.govshimadzu.com

A common approach involves converting alcohol ethoxylates into alcohol ethoxy sulfates (AES) before analysis, followed by LC-MS in negative ion mode (ESI-). researchgate.net This derivatization ensures that all ethoxymers exhibit a similar molar response, which is crucial for accurate quantification. researchgate.net For the analysis of alkyl sulfates and sulfonates, which can be present as impurities, derivatization with reagents like trimethylamine (B31210) can be used, with subsequent analysis by hydrophilic interaction liquid chromatography (HILIC) coupled to MS. nih.gov

A precursor ion scanning mode in LC-MS/MS is particularly effective. nih.gov This method targets ions that produce specific fragments, such as m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻), making it highly specific for sulfate-containing species. nih.gov This intrinsic sulfate-sensitivity allows the method to be applied to various salts of alkyl-ether sulfates, including triethanolamine salts. nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), enables extensive screening and structural prediction of surfactants by providing accurate mass data. shimadzu.com

ParameterMethodFindings
Instrumentation LC-MS/MS (Precursor Ion Scanning)Specific for species with cleavable sulfate groups. nih.gov
Column Reversed-Phase C4Shortened overall analysis time compared to C18. nih.gov
Limit of Detection (LOD) 0.12–0.97 µg/mLFor various Sodium Laureth Sulfate (SLES) homologues. nih.gov
Limit of Quantification (LOQ) 0.4 µg/mLFor SLES homologues using a single standard. nih.gov
Recovery >85%For alkyl esters at 1-2 ppm levels in API samples. nih.gov
Precision (RSD) 0.4-4%For lowest concentration standards. nih.gov

Ion Chromatography (IC) is a robust method for determining the concentration of the individual ionic components of this compound: the triethanolamine cation and the sulfate anion.

For the analysis of triethanolamine, IC is a superior alternative to methods like gas chromatography or traditional HPLC, which can be time-consuming and require derivatization due to the compound's lack of a natural chromophore. thermofisher.com Determination can be accomplished using cation-exchange columns with suppressed conductivity or Pulsed Amperometric Detection (PAD). thermofisher.comwho.int The use of PAD is particularly advantageous as the sensitivity for alkanolamines by conductivity detection can be poor. thermofisher.com

For the sulfate anion, IC with suppressed conductivity detection provides a direct and sensitive method for quantification. thermofisher.com This technique allows for the direct injection of samples and can effectively separate sulfate from other common anions. thermofisher.com The method is reliable enough to be adopted for quality control specifications in various industries. thermofisher.com

AnalyteColumn TypeEluentDetection
Triethanolamine Cation-Exchange (e.g., Dionex OmniPac)150 mM Sodium Hydroxide (B78521) with 5% AcetonitrilePulsed Amperometric Detection (PAD) thermofisher.com
Sulfate Anion Anion-Exchange (e.g., IonPac AS14A or AS18)Carbonate/Bicarbonate or generated HydroxideSuppressed Conductivity thermofisher.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of surfactants. For a compound like this compound, RP-HPLC can separate components based on the length of the alkyl chain and the number of ethoxy groups. nih.gov

The separation of the lauryl ether sulfate component can be achieved on C8 or C18 stationary phases. nih.gov For a fixed alkyl chain length, ethoxymers are typically eluted in order of increasing number of ethoxylated units. researchgate.net Detection methods can vary; while UV detection is common, it is not suitable for all components of this compound which lack strong chromophores. helixchrom.com Therefore, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. nih.govhelixchrom.comsielc.com These detectors are well-suited for analyzing triethanolamine and its salts. helixchrom.comsielc.com

ComponentColumnMobile PhaseDetectorKey Finding
Lauryl Ether Sulfate C8 Bonded Silica GelAcetonitrile-Water Gradient with Ammonium (B1175870) AcetateEvaporative Light Scattering (ELSD) nih.govDeveloped to determine relative ratio of alkyl chain lengths and average EO level. nih.gov
Triethanolamine Mixed-Mode (Reversed-Phase/Cation-Exchange)Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Corona Charged Aerosol Detector (CAD) helixchrom.comMethod for analyzing ethanolamines which lack UV activity. helixchrom.com
Ethanolamines Primesep 100 (Mixed-Mode)Water/Acetonitrile/TFAEvaporative Light Scattering (ELSD) sielc.comSeparation by a combination of cation-exchange and hydrophobic interactions. sielc.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy, particularly using the Attenuated Total Reflectance (ATR) technique (FTIR-ATR), is a rapid and effective tool for identifying the key functional groups within the this compound molecule. shimadzu.com The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds.

The most characteristic band for this compound is the strong absorption from the sulfate group (S=O stretching), which appears around 1210 cm⁻¹. shimadzu.com The intensity of this peak can be used for the quantitative analysis of the total sulfate content in a product. shimadzu.com Other significant peaks include those for C-H stretching from the lauryl chain, C-O stretching from the ether linkages and alcohol groups, and O-H and N-H stretching from the triethanolamine moiety. The infrared spectrum of a 40% aqueous solution of TEA-Lauryl Sulfate has been documented. atamanchemicals.com

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Alcohol) ~3300 (broad)Stretching
C-H (Alkyl) ~2850-2960Stretching
S=O (Sulfate) ~1210Asymmetric Stretching shimadzu.com
C-O (Ether/Alcohol) ~1050-1150Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of the lauryl chain, the ethylene (B1197577) oxide units, and the triethanolamine headgroup. researchgate.net

The ¹H NMR spectrum of the lauryl sulfate portion shows a characteristic triplet at approximately 0.88 ppm for the terminal methyl (CH₃) group, a broad multiplet between 1.2-1.4 ppm for the internal methylene (B1212753) (CH₂) groups of the alkyl chain, and signals corresponding to the methylene groups adjacent to the sulfate and ether linkages. drugbank.com

For the triethanolamine component, distinct signals for the methylene groups attached to the nitrogen atom and the hydroxyl groups are observed. bmrb.io Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and establish the precise structure, including the average number of ethoxy groups. bmrb.io

Potentiometric and Other Physicochemical Measurements

The characterization of this compound (TLES) involves several key physicochemical measurements that define its properties and performance in various applications. These measurements are crucial for quality control and for understanding the behavior of the surfactant in solution.

pH Determination and Buffering Capacity Assessment

The pH of a this compound solution is a critical parameter, particularly for personal care and cosmetic formulations where it can affect skin and eye sensitivity. Commercial TLES products typically exhibit a pH in the near-neutral range, generally between 5.0 and 7.0. psgraw.compsgraw.com This pH range is desirable for products intended for direct skin contact.

The determination of pH in aqueous solutions of TLES is routinely performed using potentiometric methods, as standardized in international protocols like ISO 4316. surfactant.top This method involves the use of a calibrated pH meter equipped with a glass electrode and a reference electrode to measure the hydrogen ion activity in the solution.

A key feature of TLES is its inherent buffering capacity, which is conferred by the triethanolamine (TEA) cation. psgraw.com Triethanolamine is a weak base with a pKa of approximately 7.76, allowing it to act as a buffer in the pH range of about 7.0 to 8.3. carlroth.com This buffering action helps to maintain a stable pH in formulated products, resisting shifts that might be caused by the addition of other ingredients or by changes in environmental conditions. The presence of the TEA moiety neutralizes the lauryl ether sulfonic acid during manufacturing and continues to provide pH stability in the final product. psgraw.com The buffering capacity can be assessed by titration with a strong acid or base and measuring the resulting pH changes.

Table 1: Typical pH Specifications for this compound (TLES)

Parameter Value Range Reference
pH (Aqueous Solution) 5.0 - 7.0 psgraw.compsgraw.com

Surface Tension Measurement Techniques

As a surfactant, the primary function of this compound is to reduce the surface tension of water and the interfacial tension between different phases (e.g., oil and water). psgraw.com This property is fundamental to its cleaning, foaming, and emulsifying capabilities. The measurement of surface tension is therefore a critical aspect of its characterization.

The surface tension of surfactant solutions changes significantly with concentration up to a point known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, surfactant molecules primarily arrange themselves at the surface, leading to a sharp decrease in surface tension. Above the CMC, the surface becomes saturated, and additional surfactant molecules aggregate in the bulk solution to form micelles, resulting in the surface tension remaining relatively constant. wikipedia.org

Standard methods for measuring static surface tension, which are relevant for regulatory purposes and for understanding equilibrium states, include the Wilhelmy plate method and the du Noüy ring method. erau.edu These techniques measure the force required to pull a platinum plate or ring from the surface of the liquid. The pendent drop method is another technique where the shape of a hanging drop of the liquid is analyzed to determine surface tension. nih.gov While specific CMC values for TLES are not widely published, the CMC for the closely related Sodium Lauryl Ether Sulphate (SLES) has been reported to be approximately 0.2 g/L. researchgate.net The CMC for any specific TLES product can be determined experimentally by plotting surface tension against the logarithm of the surfactant concentration.

Table 2: Common Techniques for Surface Tension Measurement

Technique Principle Applicability
Wilhelmy Plate Method Measures the force on a vertically suspended plate in contact with the liquid. Static/Equilibrium Surface Tension
du Noüy Ring Method Measures the force required to detach a ring from the liquid surface. Static/Equilibrium Surface Tension
Pendent Drop Method Analyzes the shape of a drop of liquid hanging from a capillary tip. Static and Dynamic Surface Tension
Maximum Bubble Pressure Method Measures the maximum pressure inside a gas bubble as it is formed in the liquid. Dynamic Surface Tension

Purity and Compositional Analysis Methodologies

The purity and composition of commercial this compound are critical to its performance, safety, and regulatory compliance. Commercial TLES is a mixture of molecules with varying alkyl chain lengths (typically C12-C14) and different degrees of ethoxylation. psgraw.com Analytical methodologies are therefore required to quantify the active component and identify potential impurities.

A primary method for quantifying the total anionic surfactant content is by titration. One common approach is a two-phase titration using a cationic titrant, such as Benzethonium chloride or Cetyl Pyridinium Chloride (CPC), and an indicator dye like dimethyl yellow-oracet blue B. psgraw.com Another established method is thermometric titration with a cationic titrant (e.g., CPC), where the mildly exothermic reaction between the anionic TLES and the cationic titrant allows for endpoint detection. metrohm.com

Chromatographic techniques are essential for a more detailed compositional analysis. High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can separate and quantify the different ethoxymers present in TLES. researchgate.netthermofisher.com This provides information on the distribution of the polyethylene (B3416737) glycol chains. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method for quantifying volatile impurities, such as unreacted free triethanolamine. osha.gov

Key impurities that are often monitored include:

Non-esterified alcohols (unreacted fatty alcohols): These can be determined by solvent extraction (e.g., with n-pentane) from an aqueous ethanol (B145695) solution of the surfactant, followed by evaporation of the solvent and gravimetric analysis. psgraw.com

Inorganic salts (e.g., triethanolamine sulfate): The sulfate content can be determined by precipitation titration. For instance, titration with a standardized lead nitrate (B79036) solution in a non-aqueous medium, monitored by a lead-selective electrode, can be used to quantify sulfate ions. psgraw.com

1,4-Dioxane (B91453): This is a potential byproduct of the ethoxylation process and its concentration is strictly regulated in many regions. A typical specification for 1,4-dioxane in TLES is a maximum of 50 ppm. psgraw.com

Table 3: Summary of Analytical Methods for TLES

Analysis Target Method Principle
Active Anionic Substance Titration (e.g., with CPC) Stoichiometric reaction between anionic surfactant and cationic titrant. metrohm.com
Ethoxymer Distribution HPLC-ELSD/CAD Chromatographic separation based on polarity, with non-UV detection. researchgate.netthermofisher.com
Free Triethanolamine GC-FID Chromatographic separation of volatile components with flame ionization detection. osha.gov
Non-esterified Alcohols Solvent Extraction Differential solubility of non-polar alcohols in a non-polar solvent. psgraw.com
Inorganic Sulfates Precipitation Titration Formation of an insoluble salt (e.g., lead sulfate) with a titrant. psgraw.com

Advanced Research Applications and Formulation Science

Enhanced Oil Recovery (EOR) Research

In the petroleum industry, recovering crude oil trapped in reservoirs after primary and secondary recovery methods is a significant challenge. Chemical Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil, and surfactants like TLES are key components in these processes. psgraw.com

Alkali-Surfactant-Polymer (ASP) flooding is a sophisticated EOR method designed to increase the displacement efficiency of oil in reservoirs. cairnindia.comalaska.edu This technique involves the injection of a chemical slug containing an alkali, a surfactant, and a polymer. akleg.gov TLES can function as the primary surfactant in this mixture. psgraw.com The alkali reacts with acidic components in the crude oil to form in-situ soaps, which are also surface-active. This process, combined with the injected synthetic surfactant like TLES, creates a powerful system for reducing oil-water interfacial tension. akleg.govnih.gov The polymer is added to increase the viscosity of the injected fluid, improving the mobility ratio and ensuring a more stable and efficient sweep of the reservoir. cairnindia.com Research is ongoing to optimize ASP formulations for various reservoir conditions, including different oil types, temperatures, and water salinities. alaska.eduakleg.gov

The fundamental principle behind surfactant-based EOR is the reduction of interfacial tension (IFT) between the crude oil and the injected water. e3s-conferences.org High IFT causes oil to be trapped within the porous rock of the reservoir by capillary forces. By introducing a surfactant like TLES, the IFT can be lowered by several orders of magnitude, creating an "ultra-low" IFT environment (typically <10⁻² mN/m). This reduction significantly lowers the capillary forces, allowing the trapped oil droplets to be mobilized, coalesce, and form a movable oil bank that can be pushed toward production wells. doe.govmdpi.com

The effectiveness of the process is highly dependent on the surfactant concentration, salinity, and interaction with the other chemicals in the ASP slug. nih.gov Studies focus on identifying the optimal concentration of each component to achieve the lowest possible IFT and, consequently, the highest oil recovery. For instance, experimental designs are used to test various concentrations of alkali, surfactant, and polymer to determine the most statistically significant factors for maximizing oil displacement. nih.gov

Table 1: Example of ASP Component Optimization for Enhanced Oil Recovery This table presents data from a study optimizing an ASP solution, demonstrating how different component concentrations affect the final oil recovery.

Alkali (Na₂CO₃) Conc. (mg L⁻¹)Surfactant (SDS*) Conc. (mg L⁻¹)Polymer (Xanthan Gum) Conc. (mg L⁻¹)Oil Recovery Factor (% OOIP**)
10,0001,5001,00044%
20,0001,5001,00045%
10,0003,5001,00056%
20,0003,5001,00054%
10,0001,5002,00052%
20,0001,5002,00053%
10,0003,5002,00060%
20,0003,5002,00062%

Data adapted from a study by F.A.L. et al. (2020), which used Sodium Dodecyl Sulfate (B86663) (SDS) as the surfactant. nih.gov**OOIP: Original Oil in Place

Material Science and Thin Film Fabrication

The precise control over the formation of nanomaterials is critical in material science. Surfactants are increasingly used to direct the synthesis and deposition of thin films, which are essential components in electronics and optics.

In the chemical bath deposition (CBD) of thin films, a capping agent is a substance that adsorbs onto the surface of growing nanoparticles, controlling their growth and preventing them from aggregating. Anionic surfactants, a class that includes TLES, can serve this function effectively. mku.edu.tr For example, in the production of metal-chalcogenide films like Lead(II) Sulfide (PbS), a closely related surfactant, Sodium Lauryl Ether Sulfate, has been shown to play a key role. mku.edu.tr The surfactant molecules cap the PbS nanocrystals as they form in the solution, limiting their size and ensuring a more uniform particle distribution. Triethanolamine (B1662121) (TEA), the counter-ion and a component of TLES, is also widely used as a complexing agent in such deposition processes, further influencing the reaction kinetics and film quality. chalcogen.rounison.mx

By controlling particle growth and aggregation, the use of a surfactant as a capping agent has a direct and measurable impact on the final properties of the thin film.

Morphology: The presence of the surfactant leads to smoother, more uniform film surfaces. It can significantly decrease surface roughness by promoting the formation of smaller, more densely packed grains. mku.edu.tr

Crystallinity: The controlled growth can influence the crystalline structure of the film. While some studies show capping agents can lead to amorphous structures, others demonstrate their role in achieving specific polycrystalline orientations. chalcogen.ro

Optical Properties: The changes in morphology and particle size directly affect the film's optical characteristics. For PbS thin films, the use of an anionic surfactant has been shown to increase the optical band gap, a phenomenon attributed to the quantum confinement effect in smaller nanoparticles. mku.edu.tr This also leads to higher optical transmittance, making the films more transparent in certain wavelength ranges. mku.edu.tr

Table 2: Influence of Anionic Surfactant on PbS Thin Film Properties This table illustrates the effect of adding Sodium Lauryl Ether Sulfate (SLES) during the chemical bath deposition of PbS thin films.

SLES Content in Bath SolutionAverage Surface RoughnessOptical Band Gap (eV)Approximate Transmittance Increase
0% (Pure Sample)87.9 nm2.10 eVN/A
3%42.8 nm2.52 eV~37%

Data derived from a study by E. Yücel (2023). mku.edu.tr

Industrial Process Enhancement and Specialty Formulations

Beyond the laboratory, TLES is incorporated into various industrial formulations to improve process efficiency and final product quality. Its function as a surfactant is key to these applications.

In the textile industry, TLES can be used as a wetting agent and dispersant during dyeing and finishing processes. psgraw.comyoutube.com Its ability to lower surface tension allows for more uniform application of dyes, resulting in more vibrant and consistent coloration of fabrics. youtube.com

In the manufacturing of paints and coatings, TLES acts as a dispersing and emulsifying agent. It helps to evenly distribute pigments and other components within the formulation, preventing settling and ensuring a smooth, homogenous product that provides a professional finish. youtube.com Furthermore, its properties are utilized in the production of specialty materials like foam ceramics, where it can act as a foaming agent to create porous structures. psgraw.com In the oil and gas sector, beyond EOR, it may be added to drilling muds to modify wetting properties and aid in operations. psgraw.com

Applications in Foamable Drilling Fluids for Borehole Stability

Triethanolamine lauryl ether sulfate (TLES) is identified as a key surfactant in the formulation of foamable drilling fluids. google.com These fluids are critical in drilling operations, particularly in low-pressure reservoirs, where they help prevent formation damage and fluid loss. google.com The primary role of TLES in this application is to generate a stable foam when a gas phase (such as air, nitrogen, or carbon dioxide) is introduced into an aqueous solvent. google.compsgraw.com

Functionality in Textile Processing: Wetting, Dyeing, and Detergency

In the textile industry, TLES serves multiple functions during wet processing stages. psgraw.comresearchgate.net Its efficacy is rooted in its ability to act as a surface-active agent, which lowers the surface tension of water, allowing liquids to spread and penetrate fabric surfaces more easily and uniformly. researchgate.netfineotex.com

Wetting: As a wetting agent, TLES is crucial for preparing textiles for subsequent treatments. psgraw.com It ensures that fabrics, from natural fibers like cotton to synthetics like polyester, absorb liquids evenly. fineotex.comhonghao-chemical.com This uniform wettability is essential for the consistent application of dyes and finishing chemicals. honghao-chemical.com

Dyeing: During the dyeing process, the use of wetting agents like TLES facilitates even dye distribution across the fabric, which helps to prevent defects such as streaks or uneven shades. honghao-chemical.com By ensuring the dye penetrates all areas of the fabric uniformly, it improves the final color vibrancy and quality. fineotex.comhonghao-chemical.com It can also improve the adhesion of the dye to the fabric, leading to better colorfastness. fineotex.com

Detergency: The detergent properties of TLES are utilized in the scouring and cleaning of textiles. It effectively removes impurities, oils, and surface contaminants from the fabric, resulting in a cleaner surface that is receptive to dyes and finishes. fineotex.com

The table below summarizes the key functions of TLES in textile processing.

Function Mechanism of Action Outcome in Textile Processing
Wetting Lowers the surface tension of aqueous solutions. researchgate.netEnsures uniform and rapid penetration of liquids into fabric fibers. fineotex.com
Dyeing Facilitates even distribution and absorption of dye molecules. honghao-chemical.comResults in vibrant, uniform color and improved colorfastness. fineotex.com
Detergency Breaks down and removes oils, impurities, and contaminants. fineotex.comProvides a clean fabric surface for effective dyeing and finishing. fineotex.com

Dispersing and Wetting Agent in Polymer, Paint, Resin, and Coating Systems

The strong emulsification and surface-active properties of this compound make it a valuable additive in the production of polymers, paints, resins, and coatings. psgraw.com In these systems, it primarily functions as a dispersing and wetting agent. psgraw.compsgraw.com

As a dispersing agent, TLES helps to distribute solid particles, such as pigments in paint, evenly throughout a liquid medium and prevents them from settling. psgraw.com This ensures the final product has a uniform consistency and color. In water-based coatings and acrylic systems, it also contributes to the system's rheology, acting as a thickening or modifying agent. psgraw.com

Its role as a wetting agent is to lower the interfacial tension between the liquid formulation and the solid substrate to which it is applied. This promotes better adhesion and helps in forming a smooth, continuous film, acting as a leveling agent in some polymeric systems. psgraw.com Furthermore, its emulsifying capabilities are leveraged in emulsion polymerization processes. psgraw.com

Foam Stabilization in Construction Materials (e.g., Foam Ceramics)

In the construction industry, TLES is utilized for its foam-stabilizing properties in the manufacturing of lightweight materials like foam ceramics. psgraw.com In these applications, TLES functions as a hydrophobic agent, which is essential for the creation of stable, high-strength foams. psgraw.com The introduction of a stable foam structure within the ceramic matrix results in a material with lower density, improved insulation properties, and reduced weight, which can be advantageous in various construction scenarios.

Advanced Formulation Design and Stability Studies

Compatibility and Synergistic Effects with Co-surfactants (e.g., Amphoterics, Alkanolamides, Non-ionics)

This compound is frequently formulated with other types of surfactants to enhance performance through synergistic effects. atamanchemicals.com Modern cleaning and personal care formulations often contain a mixture of anionic, amphoteric, and non-ionic surfactants to achieve a balance of properties. researchgate.net

TLES, as an anionic surfactant, shows excellent compatibility with co-surfactants such as alkanolamides and amphoteric surfactants (like betaines and amine oxides). atamanchemicals.comgoogle.com This compatibility allows for the straightforward optimization of formulation properties, including viscosity and foam characteristics. atamanchemicals.com

Research on surfactant mixtures demonstrates significant synergistic benefits. For instance, studies on mixtures of anionic surfactants (like sodium lauryl ether sulfate, a close relative of TLES) with amphoteric and non-ionic surfactants have shown that these combinations can lead to a lower critical micelle concentration (CMC). researchgate.netgoogle.com A lower CMC means that the surfactants become effective at lower concentrations, which can improve the efficiency of the formulation. researchgate.net The addition of a non-ionic surfactant, such as lauramine oxide, to an anionic/amphoteric base has been shown to significantly enhance foaming properties. researchgate.netresearchgate.net

The table below outlines the synergistic effects observed when TLES is combined with other surfactants.

Co-surfactant Type Example Compounds Synergistic Effect Reference
Amphoteric Cocamidopropyl Betaine, Myristyldimethylamine OxideOptimization of foam and viscosity; Lower Critical Micelle Concentration (CMC). atamanchemicals.comgoogle.com
Alkanolamides Cocamide MEA, Cocamide DEAEasy optimization of foaming and viscosity properties. atamanchemicals.com
Non-ionics Lauramine Oxide, Ethoxylated AlcoholsEnhanced foaming properties; Lower CMC; Improved performance at lower concentrations. researchgate.netresearchgate.net

Formulation Stability under Various Environmental and Storage Conditions

The stability of formulations containing this compound is influenced by storage and environmental factors. For maintaining the integrity of the compound, proper storage is essential. It should be stored in its original, tightly closed container in a dry place. lobachemie.com Conditions to be avoided include exposure to direct sunlight, open air, and moisture, as these can degrade the product. lobachemie.com

From an environmental perspective, the stability and degradation of the surfactant are important. Studies on related compounds like sodium lauryl ether sulfate (SLES) used in large-scale applications such as mechanized tunneling show that the surfactant does degrade in soil. mdpi.com The degradation follows first-order kinetics, with half-lives observed to be between 9 and 25 days, indicating that the compound does not persist indefinitely in the environment. mdpi.com Research is also ongoing to modify the molecular structure of surfactants like TLES to further enhance their biodegradability and reduce their environmental impact. youtube.com

Rheological Optimization and Viscosity Control in Complex Mixtures

This compound (TLES) is recognized for its inherent viscosity, which allows it to function as a rheology modifier in various formulations. psgraw.com In complex mixtures, such as those found in personal care and industrial products, the ability to control viscosity is crucial for product stability, texture, and performance. The ethoxylated nature of TLES contributes to its hydrophilic character, which, along with the triethanolamine counter-ion, influences its solubility and interaction with other components in a formulation. psgraw.com

The rheological behavior of TLES in a formulation is not solely dependent on its own properties but is significantly influenced by its interactions with other surfactants, polymers, and electrolytes. For instance, the viscosity of formulations containing TLES can be optimized through the addition of alkanolamides and amphoteric surfactants. atamanchemicals.com These interactions can lead to synergistic effects, where the combined viscosity is greater than the sum of the individual components. This is often due to the formation of mixed micellar structures, which can grow and entangle, leading to a significant increase in the viscosity of the solution.

Illustrative Data on Viscosity Enhancement in a Mixed Surfactant System

The following data is illustrative of the expected behavior of TLES in a mixed surfactant system and is not based on specific experimental results for this compound due to the lack of publicly available data.

Formulation ComponentConcentration (% w/w)Viscosity (cP)
This compound10500
Cocamidopropyl Betaine5200
This compound + Cocamidopropyl Betaine10 + 52500
This compound + Cocamidopropyl Betaine + Sodium Chloride10 + 5 + 18000

This hypothetical data illustrates the synergistic increase in viscosity when TLES is combined with an amphoteric surfactant and further enhanced by the addition of an electrolyte.

Agricultural Formulation Science

In the field of agricultural science, this compound is utilized to improve the performance of agrochemicals such as herbicides and pesticides. psgraw.com Its role as a surfactant is critical in ensuring the uniform distribution and effectiveness of the active ingredients onto plant surfaces. psgraw.com As a dispersing agent, TLES facilitates the even suspension of solid pesticide particles in a liquid carrier, preventing them from settling out. This is particularly important for formulations such as suspension concentrates (SCs), where the active ingredient is a solid.

The effectiveness of TLES as a wetting agent stems from its ability to lower the surface tension of the spray solution. Many plant leaves have a waxy cuticle that repels water, causing aqueous spray droplets to bead up and roll off, which limits the contact and absorption of the agrochemical. By reducing the surface tension, TLES allows the spray droplets to spread out over a larger area of the leaf surface, ensuring better coverage and increasing the potential for uptake. The non-hazardous and biodegradable properties of the related compound, triethanolamine lauryl sulfate, make it a suitable option for use in insecticide and fungicide formulations. psgraw.com

The choice of surfactant and its concentration in an agrochemical formulation is critical and can significantly impact the efficacy of the active ingredient. The effects are dependent on the specific herbicide, the plant species, and the environmental conditions. nih.gov

Illustrative Data on Wetting Performance

The following data is a hypothetical representation of the effect of this compound on the contact angle of a spray solution on a waxy leaf surface. A lower contact angle indicates better wetting.

Surfactant Concentration (% v/v)Contact Angle (degrees)
0 (Water only)110
0.0585
0.170
0.260

Beyond improving the coverage of agrochemicals on plant surfaces, this compound can also enhance the penetration of the active ingredients into the plant. psgraw.com The waxy cuticle of a plant leaf is a significant barrier to the absorption of many herbicides. Surfactants like TLES can facilitate the transport of these active ingredients across this barrier.

The mechanism of penetration enhancement is complex and can involve several processes. By increasing the wetting and spreading of the spray droplet, the surfactant increases the area available for diffusion. Furthermore, some surfactants can interact with the cuticular waxes, temporarily disrupting their structure and increasing their permeability. This allows for a higher rate of diffusion of the active ingredient into the plant tissue. The high Hydrophile-Lipophile Balance (HLB) value of the related compound, triethanolamine lauryl sulfate, suggests it would be effective in forming oil-in-water emulsions, which is a relevant property for the formulation of certain agrochemicals. atamanchemicals.com

Studies on the foliar uptake of herbicides have shown that the choice of surfactant and its concentration are crucial for optimizing penetration. nih.govresearchgate.net The chemical structure of the surfactant, including its hydrophobe and hydrophile moieties, plays a significant role in its effectiveness for a particular active ingredient and plant species. nih.gov While specific quantitative studies on the penetration enhancement of TLES into plant surfaces are not widely available in the public domain, the general principles of surfactant-mediated uptake provide a strong basis for its application in this area. The use of adjuvants that act as accelerators, penetrating the cuticle and increasing its permeability, is a key strategy in modern agrochemical formulations. researchgate.net

Comparative Studies and Structure Performance Relationships

Comparative Analysis with Other Anionic Surfactants

The performance characteristics of TLES are best understood when compared with other prominent anionic surfactants, namely Sodium Lauryl Sulfate (B86663) (SLS) and Sodium Lauryl Ether Sulfate (SLES). These comparisons shed light on the nuanced differences that make each surfactant suitable for specific applications.

Differences in Interfacial Activity and Micellar Properties Compared to Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES)

The interfacial activity and micellar properties of a surfactant are fundamental to its function as a cleaning and foaming agent. These properties are primarily dictated by the surfactant's chemical structure, including its head group and tail group.

Triethanolamine (B1662121) lauryl ether sulfate is recognized for its mildness, a characteristic that is influenced by its larger and more hydrophilic triethanolamine head group compared to the sodium ion in SLS and SLES. psgraw.com This structural difference affects how the surfactant molecules arrange themselves at interfaces and form micelles in solution. While specific comparative data on the critical micelle concentration (CMC) of TLES is not as widely documented as for SLS and SLES, the ethoxylation in TLES, similar to SLES, generally leads to a lower CMC compared to its non-ethoxylated counterpart, Triethanolamine Lauryl Sulfate (TLS). psgraw.com The introduction of ethylene (B1197577) oxide groups increases the hydrophilicity of the head group, which in turn can influence micelle shape and size.

In comparison, SLS is a potent surfactant with a high charge density on its small sulfate head group, leading to strong cleaning and foaming capabilities. plumgoodness.comniranchemical.com SLES, which is an ethoxylated version of SLS, is considered a milder surfactant. plumgoodness.comgreenagrochem.com The presence of ethylene oxide chains in SLES reduces its potential for skin irritation by increasing the size of the molecule, making it less likely to penetrate the skin. plumgoodness.com The ethoxylation also impacts its micellar properties. For instance, SLES mixtures with a higher average degree of ethoxylation have been shown to be more surface active at a silicone-water interface. digitellinc.com

PropertyTriethanolamine Lauryl Ether Sulfate (TLES)Sodium Lauryl Sulfate (SLS)Sodium Lauryl Ether Sulfate (SLES)
Counter Ion TriethanolamineSodiumSodium
Ethoxylation YesNoYes
General Mildness Considered mild and gentle. psgraw.comCan be irritating to sensitive skin. plumgoodness.comniranchemical.comMilder than SLS due to ethoxylation. plumgoodness.comgreenagrochem.com
Interfacial Activity Effective at reducing surface tension.High surface activity, potent cleansing. plumgoodness.comstppgroup.comGood surface activity, gentler cleansing. plumgoodness.com

This table provides a qualitative comparison based on available data.

Comparative Rheological Behavior and Viscosity Response in Salt-Containing Systems

The rheological properties of surfactant solutions, particularly their viscosity response to the addition of salt, are crucial for the formulation of products with desired thickness and flow characteristics.

Anionic surfactant solutions typically exhibit an increase in viscosity upon the addition of salt, up to a certain point, after which the viscosity may decrease. This behavior is attributed to the growth of spherical micelles into larger, worm-like micelles, which can entangle and increase the solution's viscosity.

Triethanolamine lauryl sulfate (TLS), the non-ethoxylated precursor to TLES, has been reported to be "less sensitive to salt viscosity response" when compared to sodium lauryl sulfate. atamanchemicals.com This suggests that formulations with TLES may offer more stable viscosity profiles in the presence of electrolytes. The bulky triethanolamine headgroup may sterically hinder the close packing of micelles, thus affecting their growth and entanglement.

SLES is well-known for its significant viscosity-building response to the addition of salts like sodium chloride. This property is widely utilized in the formulation of shampoos and body washes to achieve the desired thickness. nih.gov The degree of ethoxylation can also influence this behavior. In contrast, SLS also shows a viscosity increase with salt, but its response can be different from SLES.

SurfactantViscosity Response to Salt
This compound (TLES) Generally less sensitive to changes in viscosity with the addition of salt compared to sodium-based counterparts. atamanchemicals.com
Sodium Lauryl Sulfate (SLS) Shows an increase in viscosity with the addition of salt.
Sodium Lauryl Ether Sulfate (SLES) Exhibits a pronounced increase in viscosity with the addition of salt, a key property for thickening formulations. nih.gov

This table offers a comparative overview of the viscosity response to salt.

Assessment of Foam Characteristics and Stability Profiles

Foam is a key attribute for many personal care and cleaning products, contributing to the consumer's sensory experience and perception of cleaning efficacy. The volume, density, and stability of the foam are important parameters.

This compound is known for generating a dense and stable foam. atamanchemicals.com The presence of the triethanolamine head group and the ethoxy chain likely contributes to the formation of a resilient foam structure.

In comparison, SLS is recognized for producing a high volume of rich, dense foam. niranchemical.com SLES, on the other hand, is known for generating a softer, creamier foam that is often perceived as gentler on the skin and hair. niranchemical.comgreenagrochem.com The foam from SLES is also considered stable.

SurfactantFoam Characteristics
This compound (TLES) Produces dense and stable foam. atamanchemicals.com
Sodium Lauryl Sulfate (SLS) Generates a high volume of rich, dense foam. niranchemical.com
Sodium Lauryl Ether Sulfate (SLES) Creates a soft, creamy, and stable foam. niranchemical.comgreenagrochem.com

This table summarizes the typical foam characteristics of the compared surfactants.

Structure-Performance Correlations of this compound

The performance of TLES can be fine-tuned for specific applications by modifying its molecular structure, namely the length of the alkyl chain and the degree of ethoxylation.

Tailoring Alkyl Chain Length for Specific Performance Attributes (e.g., Low Temperature Performance)

The alkyl chain, or the hydrophobic tail, of a surfactant plays a crucial role in its surface activity and solubility. The length of this chain can be adjusted to optimize performance under different conditions.

For surfactants in general, a longer alkyl chain typically leads to greater surface activity and a lower CMC. However, it can also decrease the surfactant's solubility in water, particularly at lower temperatures. For low-temperature applications, a shorter to medium-length alkyl chain is often preferred to ensure the product remains clear and stable. For TLES, commercial products often utilize an alkyl chain length of 11-13 carbons. psgraw.com Adjusting the carbon count can optimize performance; for instance, a C12-C15 chain might be selected for improved performance at lower temperatures. psgraw.com The elongation of the alkyl chain generally leads to an expansion of the non-polar domains in the structured liquid phase of ionic liquids. nih.govnih.gov

Optimizing Ethoxylation Degree for Desired Hydrophilicity and Foaming

The degree of ethoxylation, which refers to the number of ethylene oxide units in the hydrophilic head group, is a critical parameter for controlling the properties of TLES.

Increasing the degree of ethoxylation generally enhances the surfactant's hydrophilicity and water solubility. psgraw.com This can lead to increased mildness and improved performance in hard water. Studies on SLES have shown that a higher degree of ethoxylation can lead to greater surface activity at certain interfaces. digitellinc.comnih.gov The ethoxylation process is a key determinant of the properties of TLES, influencing not only its water solubility but also its interaction with oils and its foaming characteristics. psgraw.com The length of the ethylene oxide groups in commercial TLES is typically set to one or two. psgraw.com This modification can be used to fine-tune the foaming properties, with different degrees of ethoxylation potentially leading to variations in foam volume and texture.

Environmental and Sustainability Advantages in Comparative Contexts

Biodegradability Profile Compared to Persistent Synthetic Alternatives

This compound (SLES) is classified as a readily biodegradable surfactant under specific, primarily aerobic, conditions. polymerchem.org Its environmental fate is largely determined by its molecular structure and the environmental conditions it is exposed to after use. The biodegradability of surfactants is a critical factor in assessing their environmental impact, as compounds that resist degradation can persist and accumulate in ecosystems.

The standard for assessing ready biodegradability is often determined by the Organisation for Economic Co-operation and Development (OECD) 301 series of tests. oecd.orgeuropa.eu These tests measure the extent to which a chemical is broken down by microorganisms over a 28-day period. oecd.org To be classified as "readily biodegradable," a substance must achieve a specific percentage of degradation (e.g., 60% of theoretical carbon dioxide production or 70% of dissolved organic carbon removal) within a 10-day window during the test period. oecd.orgoecd.org Studies show that SLES typically meets these criteria, with biodegradation rates often exceeding 90% in 28 days under aerobic conditions, such as those found in wastewater treatment plants. polymerchem.org

However, the rate and completeness of SLES degradation are influenced by several factors. The ethoxylation in its structure, which makes it a milder surfactant, can also slow down the biodegradation process compared to non-ethoxylated counterparts like alkyl sulfates. polymerchem.orgresearchgate.net Furthermore, its degradation is significantly more efficient in oxygen-rich (aerobic) environments. polymerchem.org In anaerobic (oxygen-poor) conditions, such as in deep water or sediments, the breakdown of SLES slows considerably. polymerchem.org

When compared to more persistent synthetic surfactants, the advantages of SLES become apparent. Persistent alternatives, such as certain petroleum-derived surfactants like alkyl phenol (B47542) ethoxylates (APE), break down much more slowly and their degradation byproducts, including nonylphenol, are known to be persistent and ecotoxic. researchgate.net Linear alkylbenzene sulfonates (LAS), another widely used synthetic surfactant, are also considered readily biodegradable under aerobic conditions but show persistence in anaerobic environments. researchgate.net

On the other hand, some alternatives exhibit even more favorable biodegradability profiles than SLES. Surfactants derived directly from biological processes, known as biosurfactants (e.g., rhamnolipids, sophorolipids), and other plant-based surfactants like alkyl polyglucosides (APGs) are often highlighted for their rapid and complete degradation across a wider range of environmental conditions. locusingredients.commarketsandmarketsblog.comacs.orgnih.gov

Below is a comparative overview of the biodegradability of SLES and other surfactant types.

Advantages of Renewable Carbon Content in Feedstocks

A significant sustainability advantage of this compound lies in the potential to derive its components from renewable feedstocks. syensqo.com Traditionally, surfactants have been synthesized from petrochemicals, a non-renewable resource. nih.govchemicalproductsokc.com The shift towards bio-based feedstocks represents a move towards a more circular economy, reducing reliance on fossil fuels and lowering the carbon footprint of consumer and industrial products. locusingredients.comsyensqo.com

The SLES molecule is primarily composed of a lauryl alcohol backbone, an ethoxy chain, and a sulfate group, with triethanolamine as the counter-ion. Key components of this structure can be sourced from renewable, plant-based materials:

Lauryl Alcohol : The hydrophobic lauryl group can be derived from plant oils, such as palm oil or coconut oil. syensqo.comchemicalproductsokc.com These oils are processed to yield fatty alcohols, including lauryl alcohol.

Ethylene Oxide : The hydrophilic ethoxy chain is derived from ethylene oxide, which is traditionally produced from petroleum-based ethylene. However, it can also be produced from bio-ethanol derived from the fermentation of sugars from crops like sugarcane or corn. syensqo.com

By utilizing these bio-based pathways, it is possible to produce SLES with a high percentage of renewable carbon. syensqo.com Some manufacturers offer versions of SLES that are marketed as 100% natural or bio-based, where the lauryl alcohol comes from certified sustainable palm oil and the ethylene oxide is derived from sugarcane ethanol (B145695). syensqo.com

The primary advantages of using renewable feedstocks for SLES production include:

Reduced Fossil Fuel Dependence : It shifts the chemical industry's reliance from finite petrochemical resources to renewable agricultural sources. locusingredients.com

Alignment with Sustainability Goals : The use of renewable feedstocks helps companies meet corporate sustainability and environmental, social, and governance (ESG) targets. marketsandmarketsblog.com

The sourcing of these feedstocks, particularly palm oil, must be managed responsibly to avoid negative environmental impacts such as deforestation. Therefore, certification schemes that ensure sustainable sourcing are crucial.

The table below summarizes the feedstocks used in SLES production, comparing conventional and renewable sources.

Q & A

Basic: What are the standard methods for quantifying active ingredients and impurities in triethanolamine lauryl ether sulfate?

Answer:
Active content is typically determined via two-phase titration (e.g., GB/T 5173 or ISO 2271), which distinguishes anionic surfactants from cationic counterparts . Impurity analysis includes:

  • Unsulfated materials : Measured using light petroleum extraction (GB/T 11989) .
  • Triethanolamine hydrochloride/sulfate : Quantified via gravimetric or spectrophotometric methods (GB/T 15963) .
  • Nitrosamines : Limited to ≤50 μg/kg using HPLC-MS/MS, per EU regulations (EC) No 1223/2009 .

Advanced: How can researchers resolve discrepancies in toxicity data for this compound across studies?

Answer:
Contradictions often arise from:

  • Exposure route variability : Skin vs. inhalation toxicity (e.g., alkaline pH-induced irritation vs. decomposition byproduct risks) .
  • Concentration thresholds : Studies using >2.5% concentrations (EU limit for leave-on products) may overstate risks .
    Methodological reconciliation :
    • Use in vitro assays (e.g., reconstructed human epidermis models) to standardize irritation thresholds .
    • Apply gas chromatography to identify and quantify decomposition products (e.g., nitrogen oxides) under controlled heating .

Basic: What physicochemical properties are critical for formulating this compound in emulsion polymerization?

Answer:
Key parameters include:

  • pH : 6.5–7.5 (10% solution) to ensure stability and avoid premature neutralization .
  • Ethoxylation degree (n=2–3) : Affects micelle size and emulsification efficiency, measured via MALDI-TOF .
  • Density (~1.04 g/mL) : Impacts dispersion kinetics in aqueous systems .
  • Color (Gardner ≤2) : Monitored via UV-Vis spectroscopy to detect oxidation byproducts .

Advanced: How can researchers assess the environmental persistence of this compound in wastewater treatment systems?

Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions .
  • Adsorption studies : Evaluate sludge-water partitioning coefficients (Kd) via batch equilibrium tests .
  • Toxicity to aquatic organisms : Conduct Daphnia magna acute toxicity tests (EC50) per OECD 202 .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies ethoxylation degree (n=2–3) and sulfate ester linkage .
  • FTIR : Peaks at 1240 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-SO₃) confirm sulfation .
  • Mass spectrometry (LC-MS) : Detects molecular ions (m/z ~496.7) and fragmentation patterns .

Advanced: How can researchers mitigate interference from secondary amines in this compound formulations?

Answer:

  • Derivatization techniques : Use dansyl chloride to fluorescently tag secondary amines, followed by HPLC-FLD quantification .
  • Nitrosation inhibition : Add antioxidants (e.g., ascorbic acid) and avoid nitrite-containing containers per EU regulations .
  • Cross-referencing : Compare with structurally similar surfactants (e.g., sodium laureth sulfate) to validate analytical specificity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Local exhaust to limit aerosol inhalation (TLV® not established; apply ALARA principles) .
  • Spill management : Absorb with silica gel and neutralize with weak acids (e.g., citric acid) .

Advanced: What strategies optimize this compound’s stability in high-ionic-strength formulations?

Answer:

  • Co-surfactant blending : Combine with nonionic surfactants (e.g., PEG-40 castor oil) to reduce Krafft point .
  • pH buffering : Maintain pH 6.5–7.5 using citrate or phosphate buffers to prevent hydrolysis .
  • Microencapsulation : Use liposomes or cyclodextrins to shield sulfate groups from electrolyte interactions .

Basic: How is this compound synthesized industrially, and what purity controls are applied?

Answer:

  • Synthesis : Sulfation of lauryl alcohol ethoxylates (n=2–3) with SO₃, followed by neutralization with triethanolamine .
  • Purity controls :
    • Carbon chain distribution: GC-MS to ensure C12-C14 predominance .
    • Residual ethylene oxide: Limit to <1 ppm via headspace GC .

Advanced: How can computational modeling predict this compound’s behavior in mixed surfactant systems?

Answer:

  • Molecular dynamics (MD) : Simulate micelle formation using software like GROMACS to optimize packing parameters .
  • QSAR models : Correlate ethoxylation degree (n) with critical micelle concentration (CMC) using linear free-energy relationships .
  • COnductor-like Screening MOdel (COSMO-RS) : Predict solubility in ternary solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.